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  • Product: Chlorotris(triphenylphosphine)ruthenium(II) acetate
  • CAS: 55978-89-7

Core Science & Biosynthesis

Foundational

Crystal Structure and Catalytic Applications of Chlorotris(triphenylphosphine)ruthenium(II) Acetate: A Comprehensive Technical Guide

Executive Summary Chlorotris(triphenylphosphine)ruthenium(II) acetate, chemically formulated as RuCl(OAc)(PPh3)3 (CAS: 55978-89-7), is a highly versatile organometallic precatalyst and coordination complex. Widely deploy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorotris(triphenylphosphine)ruthenium(II) acetate, chemically formulated as RuCl(OAc)(PPh3)3 (CAS: 55978-89-7), is a highly versatile organometallic precatalyst and coordination complex. Widely deployed in advanced organic synthesis, it serves as a cornerstone reagent for transfer hydrogenation, C-H activation, and N-alkylation reactions via the "borrowing hydrogen" methodology[1]. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of its crystallographic architecture, a self-validating synthesis protocol, and its field-proven catalytic pathways.

Molecular Architecture & Crystallographic Profile

The structural integrity of RuCl(OAc)(PPh3)3 is fundamental to its catalytic efficacy. The ruthenium(II) center possesses a d6 electronic configuration, which, according to ligand field theory, strongly favors an 18-electron closed-shell geometry.

In its solid-state crystal structure, the complex adopts a distorted octahedral geometry. The defining feature of this architecture is the coordination mode of the acetate (OAc) ligand. Unlike simple monodentate binding, the acetate ligand in this complex typically coordinates in a bidentate ( κ2−O,O′ ) fashion [2].

  • Causality in Coordination: The bidentate coordination is thermodynamically driven; it satisfies the 18-electron rule (Ru d6 = 6e⁻, 3 × PPh3 = 6e⁻, Cl = 2e⁻, κ2 -OAc = 4e⁻), stabilizing the metal center against premature degradation[2].

  • Steric Relief: The three bulky triphenylphosphine ligands are forced into a meridional/facial arrangement that creates a highly sterically congested environment. This steric bulk is critical during catalysis, as it promotes the reversible dissociation of a phosphine ligand to open a coordination site for incoming substrates.

Data Visualization: Physicochemical and Crystallographic Properties
PropertyValueDiagnostic Significance
Chemical Formula C56H48ClO2P3RuConfirms stoichiometry.
Molecular Weight 982.42 g/mol Essential for precise stoichiometric loading.
Melting Point 223–244 °CBroad range indicates potential for thermal isomerism or ligand dissociation upon melting[3].
Coordination Geometry Distorted OctahedralDriven by the κ2 -OAc bite angle and PPh3 steric bulk.
Electron Count 18-electron complexRepresents the stable resting state of the precatalyst.

Self-Validating Synthesis & Purification Protocol

The synthesis of RuCl(OAc)(PPh3)3 is achieved via a targeted ligand exchange reaction starting from the well-characterized precursor1[1]. The following protocol is designed as a self-validating system, ensuring that each step has a clear physicochemical rationale and built-in quality control.

Step-by-Step Methodology
  • Solid-State Mixing: Intimately grind RuCl2(PPh3)3 and 4 (NaOAc·3H2O) in a mortar and pestle[4].

    • Causality: Mechanical grinding maximizes the surface area and intimately mixes the solid precursors, significantly lowering the activation energy required for the heterogeneous ligand exchange.

  • Degassing: Transfer the finely ground mixture to a Schlenk flask, expose to a high vacuum for 30 minutes, and backfill with inert Argon[4].

    • Causality: Ruthenium(II) complexes are highly susceptible to irreversible oxidation to Ru(III) in the presence of dissolved oxygen at elevated temperatures.

  • Reflux Reaction: Add anhydrous tert-butyl alcohol (t-BuOH) and reflux the solution with rapid stirring for 1 hour[4].

    • Causality:t-BuOH is deliberately chosen as a bulky, non-coordinating solvent. It facilitates the dissolution of the precursors but is sterically hindered from competing with the acetate ligand for the vacant coordination sites on the ruthenium center.

  • Isolation & Purification: Isolate the resulting precipitate by filtration in air. Wash the filter cake successively with diethyl ether (Et2O), deionized water, methanol (MeOH), and a final Et2O wash, then dry under vacuum[4].

    • Causality: This sequential washing is a self-purifying cascade. Water removes unreacted NaOAc and NaCl byproducts; MeOH and Et2O strip away dissociated free triphenylphosphine and trace phosphine oxides, leaving only the pure complex.

SynthesisWorkflow Step1 1. Solid-State Mixing RuCl2(PPh3)3 + NaOAc·3H2O Step2 2. Degassing Vacuum 30 min, Ar purge Step1->Step2 Step3 3. Reflux Reaction t-BuOH, 1 h rapid stirring Step2->Step3 Step4 4. Isolation Filtration in air Step3->Step4 Step5 5. Purification Wash: Et2O -> H2O -> MeOH Step4->Step5 Step6 6. Final Product RuCl(OAc)(PPh3)3 (Dry) Step5->Step6

Caption: Experimental workflow for the synthesis of RuCl(OAc)(PPh3)3 via ligand exchange.

In-Process Quality Control (Self-Validation)

To validate the structural integrity of the synthesized batch, 5 is mandatory[5].

Analytical TechniqueDiagnostic MarkerMechanistic Indication
³¹P{¹H} NMR Resonance at δ ~ 20–40 ppmConfirms metal-coordinated PPh3[5].
³¹P{¹H} NMR Absence of peak at δ ~ -5 ppmValidates the complete removal of free, uncoordinated PPh3[5].
FT-IR Spectroscopy Δν(COO) < 150 cm⁻¹Confirms the bidentate ( κ2 ) coordination of the acetate ligand, distinguishing it from monodentate binding.

Mechanistic Pathways in Catalysis

In catalytic applications, RuCl(OAc)(PPh3)3 acts as an exceptionally efficient precatalyst. The bidentate acetate ligand plays a dual, critical role: it stabilizes the resting state of the catalyst and acts as an internal base during Concerted Metalation-Deprotonation (CMD) steps[2].

One of its most prominent applications is the N-alkylation of amines with alcohols via the "borrowing hydrogen" methodology[1].

  • Causality in the Catalytic Cycle: The reaction initiates with the dissociation of a bulky PPh3 ligand, creating an open coordination site. The alcohol substrate binds to form an active Ru-alkoxide species. Subsequent β -hydride elimination oxidizes the alcohol to a carbonyl intermediate while generating a transient, highly reactive Ru-hydride species. The carbonyl intermediate undergoes condensation with an amine to form an imine. Finally, the Ru-hydride species transfers the "borrowed" hydride to the imine, yielding the final alkylated amine product and regenerating the active catalyst[1].

CatalyticCycle Precatalyst RuCl(OAc)(PPh3)3 (Precatalyst) ActiveSpecies Active Ru-Alkoxide Species Precatalyst->ActiveSpecies Base / Substrate Oxidation Alcohol Oxidation (β-Hydride Elimination) ActiveSpecies->Oxidation Intermediate Ru-Hydride + Carbonyl Intermediate Oxidation->Intermediate Condensation Imine Formation (Condensation) Intermediate->Condensation Reduction Imine Reduction (Hydride Transfer) Condensation->Reduction Reduction->ActiveSpecies Catalyst Regeneration Product Alkylated Amine Product Reduction->Product

Caption: Catalytic cycle for N-alkylation of amines via the borrowing hydrogen methodology.

References

  • LookChem. "Sodium acetate trihydrate".
  • Sigma-Aldrich. "Chlorotris(triphenylphosphine)ruthenium(II) acetate 97%".
  • Thomas Scientific. "ALDRICH Chlorotris(triphenylphosphine)ruthenium(II) acetate, 97%".
  • Wikipedia. "Dichlorotris(triphenylphosphine)ruthenium(II)".
  • RWTH Publications. "Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources".
  • BenchChem. "Chlororuthenium;toluene;triphenylphosphane".

Sources

Exploratory

Electronic Properties, Coordination Chemistry, and Catalytic Applications of RuCl(OAc)(PPh3)3: A Comprehensive Technical Guide

Executive Summary Chlorotris(triphenylphosphine)ruthenium(II) acetate, formulated as RuCl(OAc)(PPh3)3 (CAS: 55978-89-7), is a highly versatile transition metal complex widely leveraged in advanced organic synthesis and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorotris(triphenylphosphine)ruthenium(II) acetate, formulated as RuCl(OAc)(PPh3)3 (CAS: 55978-89-7), is a highly versatile transition metal complex widely leveraged in advanced organic synthesis and pharmaceutical manufacturing. Serving as a robust precatalyst, it is instrumental in mediating hydrogenations, transfer hydrogenations, and directed C-H activation reactions. This whitepaper provides a rigorous examination of its electronic structure, coordination behavior, and synthetic protocols, designed for researchers and drug development professionals seeking to optimize ruthenium-catalyzed transformations.

Molecular Architecture and Electronic Properties

Coordination Sphere and Geometry

The RuCl(OAc)(PPh3)3 complex features a ruthenium(II) center, which is a d6 transition metal ion. The coordination sphere is occupied by one chloride ligand, one acetate ligand, and three sterically demanding triphenylphosphine (PPh3) ligands.

The coordination mode of the acetate ligand (OAc) is a critical determinant of the complex's electronic state:

  • Bidentate Mode ( κ2 -OAc): In the solid state, the acetate ligand typically coordinates in a bidentate fashion through both oxygen atoms. This results in a distorted octahedral geometry, satisfying the 18-electron rule and rendering the complex relatively stable and coordinatively saturated.

  • Monodentate Mode ( κ1 -OAc): In solution, or under steric strain from the bulky PPh3 ligands, the acetate can slip to a monodentate coordination, dropping the electron count to 16. This hemilability is a hallmark of highly active catalytic precursors.

Electronic Causality in Catalysis

The catalytic efficacy of RuCl(OAc)(PPh3)3 is driven by its electronic hemilability. Triphenylphosphine is a strong σ -donor and a moderate π -acceptor, which stabilizes the electron-rich Ru(II) center. However, the steric bulk (Tolman cone angle ≈145∘ ) of three PPh3 ligands creates significant intramolecular crowding.

This steric pressure facilitates the dissociation of one PPh3 ligand in solution, generating a highly reactive 14- or 16-electron coordinatively unsaturated species, [RuCl(OAc)(PPh3)2]. This vacant coordination site is the requisite entry point for substrates such as molecular hydrogen or C-H bonds to bind to the metal center and initiate the catalytic cycle.

coordination_dynamics A RuCl(OAc)(PPh3)3 (18-electron) Precatalyst B RuCl(OAc)(PPh3)2 (16-electron) Active Catalyst A->B - PPh3 B->A + PPh3 C Substrate Coordination (Catalytic Cycle Entry) B->C + Substrate

Ligand dissociation pathway generating the active 16-electron catalytic species.

Physicochemical Data Summary

For precise experimental planning, the foundational physicochemical properties of RuCl(OAc)(PPh3)3 are summarized below[1].

PropertySpecification
IUPAC Name Chlorotris(triphenylphosphine)ruthenium(II) acetate
CAS Registry Number 55978-89-7
Empirical Formula C56H48ClO2P3Ru
Molecular Weight 982.42 g/mol
Melting Point 223 - 244 °C (dec.)
Physical Form Solid
GHS Hazard Classification Warning (H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled)

Experimental Protocol: Synthesis of RuCl(OAc)(PPh3)3

The synthesis of RuCl(OAc)(PPh3)3 requires precise control over stoichiometry and atmospheric conditions to prevent the oxidation of the Ru(II) center or the phosphine ligands. The following protocol outlines a robust, self-validating methodology[2].

Reagents and Equipment
  • Ruthenium precursor (e.g., RuCl2(PPh3)3)

  • Sodium acetate trihydrate (AcONa·3H2O)

  • tert-Butyl alcohol (t-BuOH) (Anhydrous, Degassed)

  • Schlenk line apparatus for inert atmosphere (Argon)

Step-by-Step Methodology
  • Solid-State Pre-mixing: In a mortar and pestle, intimately grind the ruthenium complex precursor with a stoichiometric excess of AcONa·3H2O in air.

    • Causality: Mechanical grinding maximizes the surface area and ensures uniform distribution of the solid reactants, which is critical for accelerating the subsequent heterogeneous ligand exchange.

  • Atmospheric Purging: Transfer the ground mixture to a Schlenk flask. Expose the mixture to high vacuum for 30 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Removing oxygen prevents the formation of triphenylphosphine oxide (OPPh3) and inactive Ru(III) species.

  • Solvent Addition and Reflux: Inject anhydrous, degassed t-BuOH into the flask. Heat the solution to reflux with rapid magnetic stirring for 1 hour.

    • Causality:t-BuOH is chosen because its steric bulk prevents it from coordinating to the ruthenium center. Furthermore, lacking α -hydrogens, it cannot act as a hydride donor, preventing unwanted transfer hydrogenation side-reactions during synthesis.

  • Isolation: Allow the mixture to cool to room temperature. Isolate the resulting precipitate via vacuum filtration in air.

  • Sequential Washing: Wash the filter cake successively with diethyl ether (Et2O), deionized water, methanol (MeOH), and a final wash of Et2O.

    • Causality: Water removes unreacted sodium acetate and sodium chloride byproducts; methanol removes any dissociated triphenylphosphine or trace organic impurities; ether facilitates rapid drying.

  • Drying: Dry the isolated solid under high vacuum to yield the pure RuCl(OAc)(PPh3)3 complex.

synthesis_workflow Step1 1. Solid-State Grinding Ru-precursor + AcONa Step2 2. Vacuum/Argon Cycling 30 min vacuum, Ar backfill Step1->Step2 Step3 3. Reflux in t-BuOH 1 hour, rapid stirring Step2->Step3 Step4 4. Filtration Isolate precipitate Step3->Step4 Step5 5. Sequential Washing Et2O -> H2O -> MeOH -> Et2O Step4->Step5 Step6 6. Vacuum Drying Yield pure RuCl(OAc)(PPh3)3 Step5->Step6

Step-by-step synthetic workflow for the preparation of RuCl(OAc)(PPh3)3.

Analytical Characterization and Self-Validation

To ensure the trustworthiness of the synthesized catalyst, researchers must validate the complex using spectroscopic techniques:

  • 31P{1H} NMR Spectroscopy: The presence of a distinct resonance pattern in the 31P NMR spectrum confirms the coordination environment of the phosphine ligands. The absolute absence of a peak at ~29 ppm (free OPPh3) validates that the inert atmosphere was successfully maintained during synthesis.

  • Infrared (IR) Spectroscopy: The coordination mode of the acetate ligand can be self-validated using IR spectroscopy. The difference ( Δν ) between the asymmetric ( νasym​ ) and symmetric ( νsym​ ) carboxylate stretching frequencies indicates the binding mode. A Δν of <150 cm −1 typically confirms the bidentate coordination of the acetate ligand in the solid state.

References

  • Title: Sodium acetate trihydrate | LookChem Source: LookChem URL: [Link]

Sources

Foundational

Mechanism of Chlorotris(triphenylphosphine)ruthenium(II) Acetate Formation: A Technical Whitepaper

Executive Summary In the landscape of modern organometallic chemistry and pharmaceutical drug development, homogeneous ruthenium(II) catalysts play an indispensable role in facilitating complex transformations, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organometallic chemistry and pharmaceutical drug development, homogeneous ruthenium(II) catalysts play an indispensable role in facilitating complex transformations, including stereoselective hydrogenations and C-H functionalizations. Among these, chlorotris(triphenylphosphine)ruthenium(II) acetate —formula RuCl(OAc)(PPh3​)3​ —stands out due to its unique electronic stability and catalytic versatility[1]. This whitepaper provides an in-depth analysis of the mechanistic formation of this complex, detailing the electronic transitions, thermodynamic drivers, and a self-validating experimental protocol designed for high-purity synthesis.

Structural and Electronic Foundations

To understand the formation mechanism, one must first analyze the electronic disparity between the precursor and the final product.

The standard precursor, dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2​(PPh3​)3​] , is a 16-electron complex[2]. In this state, the ruthenium(II) center ( d6 ) is coordinatively unsaturated. The geometry is highly distorted, often exhibiting a weak agostic interaction between the metal center and a hydrogen atom from one of the phenyl rings to temporarily stabilize the electron deficiency[2].

Upon reaction with an acetate source, the complex undergoes a fundamental electronic shift. The acetate anion ( OAc− ) is a highly versatile ligand capable of both monodentate (2-electron) and bidentate (4-electron) coordination. In the formation of RuCl(OAc)(PPh3​)3​ , the acetate ligand binds in a bidentate fashion. This displaces one chloride ligand and transforms the ruthenium center into a coordinatively saturated, 18-electron complex , providing a deep thermodynamic sink that drives the reaction forward[3].

Quantitative Physicochemical Data

The following table summarizes the critical quantitative data and physical properties of the synthesized catalyst[3].

PropertyData / Value
IUPAC / Chemical Name Chlorotris(triphenylphosphine)ruthenium(II) acetate
CAS Number 55978-89-7
Molecular Formula C56​H48​ClO2​P3​Ru
Molecular Weight 982.42 g/mol
Melting Point 223 - 244 °C (Decomposes)
Electron Count 18-electron (Bidentate Acetate)
Appearance Solid (Typically yellow/orange-brown)

Mechanistic Pathway of Formation

The synthesis of RuCl(OAc)(PPh3​)3​ proceeds via a classic ligand substitution mechanism, governed by both steric relief and electronic saturation.

  • Nucleophilic Attack & Chloride Dissociation : The reaction initiates when the acetate anion approaches the sterically crowded RuCl2​(PPh3​)3​ center. Due to the strong trans effect exerted by the phosphine ligands and the inherent lability of the Ru−Cl bond in the 16-electron state, one chloride ligand dissociates.

  • Intermediate Formation : A transient 16-electron intermediate, [RuCl(OAc−κ1O)(PPh3​)3​] , is formed where the acetate is temporarily bound in a monodentate fashion.

  • Bidentate Chelation : To achieve maximum electronic stability, the second oxygen of the acetate group coordinates to the ruthenium center ( κ2O,O′ binding). This chelation step fulfills the 18-electron rule, locking the complex into a stable, pseudo-octahedral geometry.

Mechanism A RuCl2(PPh3)3 16-Electron Precursor C Ligand Exchange (- Cl⁻) A->C t-BuOH / Reflux B NaOAc Acetate Donor B->C D Bidentate OAc⁻ Coordination C->D E RuCl(OAc)(PPh3)3 18-Electron Catalyst D->E Thermodynamic Sink F NaCl Byproduct D->F

Mechanistic pathway of RuCl(OAc)(PPh3)3 formation via ligand substitution.

Experimental Protocol: A Self-Validating System

To ensure high catalytic efficacy in downstream pharmaceutical applications, the synthesis protocol must be rigorously controlled. The following methodology is engineered as a self-validating system, where the physical phenomena at each step confirm the success of the prior step[4].

Step-by-Step Methodology
  • Solid-State Activation : Intimately grind RuCl2​(PPh3​)3​ and sodium acetate trihydrate ( NaOAc⋅3H2​O ) together in a mortar and pestle in the air.

    • Causality: The starting ruthenium complex has notoriously poor solubility in alcohols. Mechanical grinding drastically increases the solid-state surface area, ensuring that the heterogeneous reaction can initiate efficiently once the solvent is introduced.

  • Atmospheric Purging : Transfer the finely ground mixture to a Schlenk flask. Expose the flask to a high vacuum for 30 minutes, then backfill with Argon.

    • Causality: Ruthenium(II) is highly susceptible to atmospheric oxidation, which can yield catalytically inactive Ruthenium(III) species. This step ensures a strictly inert environment.

  • Refluxing : Add degassed tert-butyl alcohol (t-BuOH) to the flask. Reflux the solution with rapid stirring for 1 hour.

    • Causality: t-BuOH (boiling point ~82 °C) provides the exact thermal energy required to drive the endothermic chloride dissociation without providing so much heat that the triphenylphosphine ligands dissociate. The formation of a distinct precipitate during this hour visually validates the progression of the reaction.

  • Isolation : Isolate the resulting precipitate by filtration in the air.

  • Sequential Purification (Critical Step) : Wash the precipitate successively with Diethyl Ether ( Et2​O ), Water ( H2​O ), Methanol ( MeOH ), and again with Et2​O .

    • Causality & Self-Validation: This sequence is a self-validating purification matrix based on differential solubility.

      • Et2​O (First wash) : Strips away unreacted free triphenylphosphine and triphenylphosphine oxide.

      • H2​O : Dissolves and removes the NaCl byproduct and any unreacted NaOAc . If this step is skipped, the catalyst will be poisoned by salt occlusion.

      • MeOH : Removes trace polar organic impurities.

      • Et2​O (Final wash) : Displaces the methanol and water, allowing the highly pure product to dry rapidly under a vacuum without clumping.

  • Drying : Dry the final solid under a vacuum to yield the pure RuCl(OAc)(PPh3​)3​ catalyst.

Protocol S1 1. Solid-State Grinding RuCl2(PPh3)3 + NaOAc·3H2O S2 2. Inert Atmosphere Vacuum & Argon backfill (30 min) S1->S2 S3 3. Reflux Reaction t-BuOH solvent, 1h rapid stirring S2->S3 S4 4. Product Isolation Air filtration of precipitate S3->S4 S5 5. Sequential Washing Et2O → H2O → MeOH → Et2O S4->S5

Step-by-step experimental workflow for the synthesis of RuCl(OAc)(PPh3)3.

Applications in Drug Development

The successful synthesis of highly pure RuCl(OAc)(PPh3​)3​ is a critical inflection point for drug development pipelines. Because the acetate ligand acts as an internal base, this complex is uniquely suited for concerted metalation-deprotonation (CMD) mechanisms in C-H activation chemistry[5][6]. Furthermore, it serves as a highly active precursor for the homogeneous hydrogenation of cyclic carbonates and other renewable carbon resources, making it a cornerstone catalyst for synthesizing complex active pharmaceutical ingredients (APIs) and antiretroviral compounds[1][5].

References

  • Chlorotris(triphenylphosphine)ruthenium(II) acetate 97 55978-89-7 - Sigma-Aldrich. Sigma-Aldrich.

  • [3] RuCl(OAc)(PPh3)3 | 55978-89-7 - ChemicalBook. ChemicalBook. 3

  • [4] Cas 6131-90-4,Sodium acetate trihydrate | lookchem. LookChem. 4

  • [5] US10696657B2 - Methods and intermediates for preparing therapeutic compounds. Google Patents. 5

  • [2] Dichlorotris(triphenylphosphine)ruthenium(II). Wikipedia. 2

  • [1] Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. RWTH Publications. 1

  • [6] WO2019161280A1 - Methods and intermediates for preparing a therapeutic compound useful in the treatment of retroviridae viral infection. Google Patents. 6

Sources

Exploratory

31P NMR Characterization of Chlorotris(triphenylphosphine)ruthenium(II) Acetate: A Comprehensive Guide for Structural Elucidation

Executive Summary In organometallic chemistry and homogeneous catalysis, the precise structural elucidation of precatalysts is paramount. Chlorotris(triphenylphosphine)ruthenium(II) acetate—formula RuCl(OAc)(PPh3​)3​ —is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organometallic chemistry and homogeneous catalysis, the precise structural elucidation of precatalysts is paramount. Chlorotris(triphenylphosphine)ruthenium(II) acetate—formula RuCl(OAc)(PPh3​)3​ —is a complex coordination compound whose geometry directly influences its catalytic efficacy. This whitepaper provides an in-depth technical guide to characterizing this complex using 31P Nuclear Magnetic Resonance (NMR) spectroscopy. By bridging theoretical mechanistic causality with field-proven experimental protocols, this guide serves as a definitive resource for researchers and drug development professionals requiring rigorous analytical validation.

Structural Logic & Mechanistic Causality

To understand the 31P NMR spectrum of RuCl(OAc)(PPh3​)3​ , one must first deduce its three-dimensional geometry. The ruthenium(II) center ( d6 , 18-electron system) is coordinated by one chloride, one acetate, and three triphenylphosphine ( PPh3​ ) ligands.

Because the acetate ligand acts as a bidentate chelator, the complex is forced into a 6-coordinate octahedral geometry[1]. The spatial arrangement of the three PPh3​ ligands is thermodynamically restricted by their immense steric bulk. The Tolman cone angle of PPh3​ is approximately 145°, meaning these ligands require significant spatial volume[2].

If the complex were to adopt a facial (fac) arrangement, all three bulky PPh3​ ligands would be forced into mutually cis positions, resulting in severe, destabilizing steric repulsion[1]. Consequently, the complex exclusively adopts a meridional (mer) geometry[1]. In this configuration, two PPh3​ ligands occupy axial positions (trans to each other), while the third occupies an equatorial position (cis to the other two), thereby minimizing steric strain.

IsomerLogic A RuCl(OAc)(PPh3)3 6-Coordinate Complex B Facial (fac) Isomer C3v Symmetry A->B 3 PPh3 cis to each other C Meridional (mer) Isomer Cs Symmetry A->C 2 PPh3 trans, 1 cis D Severe Steric Clash (PPh3 Cone Angle 145°) B->D E Sterically Favored (Equatorial/Axial Relief) C->E F A3 Spin System (Singlet in 31P NMR) D->F Theoretical G AM2 / AX2 Spin System (Doublet & Triplet, 2J ~ 30 Hz) E->G Observed

Logical deduction of RuCl(OAc)(PPh3)3 isomer geometry and resulting 31P NMR spin system.

The 31P NMR Spectral Fingerprint

The meridional geometry dictates a highly specific, self-validating 31P NMR spectral fingerprint. The equatorial plane—containing the Ru center, the chloride, the bidentate acetate, and the equatorial PPh3​ —acts as a mirror plane of symmetry. This symmetry renders the two axial PPh3​ ligands chemically and magnetically equivalent[1].

As a result, the 31P{1H} NMR spectrum exhibits a classic AM2​ (or AX2​ ) spin system [1]:

  • The Doublet: The single unique equatorial phosphine splits the signal of the two equivalent axial phosphines into a doublet (integration of 2).

  • The Triplet: The two equivalent axial phosphines couple to the single unique equatorial phosphine, splitting its signal into a triplet (integration of 1).

The magnitude of this splitting is governed by the cis 2J(P,P) coupling constant. Because the axial phosphines are cis to the equatorial phosphine, the coupling constant typically ranges from 25 to 35 Hz, which is characteristic for Ru(II) complexes and distinct from the much larger trans coupling constants (>100 Hz)[3]. Furthermore, the coordination to the ruthenium center causes a significant downfield chemical shift ( Δδ ) relative to free PPh3​ (-5 ppm), with signals typically resonating between 25 and 50 ppm[2][3].

Self-Validating Experimental Protocol

To obtain a high-fidelity spectrum that accurately reflects the AM2​ spin system, the following field-proven methodology must be strictly adhered to. This protocol is designed to prevent common analytical failures, such as ligand oxidation or inaccurate integrations.

Step-by-Step Methodology
  • Anoxic Sample Preparation: Weigh 15–20 mg of RuCl(OAc)(PPh3​)3​ inside a glovebox or using standard Schlenk techniques. Causality: Ru(II) is susceptible to oxidation, and any dissociated PPh3​ rapidly oxidizes in air to triphenylphosphine oxide ( O=PPh3​ ). This byproduct appears as a sharp, parasitic singlet at ~29 ppm, which can easily obscure the complex's diagnostic triplet[4].

  • Solvent Selection: Dissolve the complex in 0.6 mL of anhydrous, freeze-pump-thaw degassed CD2​Cl2​ . Dichloromethane provides excellent solubility for bulky Ru(II) complexes while maintaining a wide spectral window.

  • Anoxic Transfer: Transfer the solution into a J. Young valve NMR tube to maintain a hermetic seal against atmospheric oxygen during acquisition.

  • Instrument Tuning & Relaxation Delays: Tune the NMR probe to the 31P frequency. Set the relaxation delay ( D1​ ) to a minimum of 3 to 5 seconds . Causality: Unlike 1H or 13C , 31P nuclei in phosphine ligands lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation. If D1​ is too short, the nuclei will not fully relax between pulses, artificially skewing the 2:1 integration ratio and destroying the diagnostic value of the AM2​ system.

  • Proton Decoupling: Utilize a 1H -decoupled pulse sequence (e.g., zgig or inverse-gated decoupling). Causality: Decoupling eliminates the complex scalar couplings from the 45 phenyl protons, collapsing the broad multiplets into the sharp, interpretable doublets and triplets required for structural proof.

NMRWorkflow S1 1. Sample Prep Schlenk Flask S2 2. Solvent Degassed CD2Cl2 S1->S2 S3 3. Transfer J. Young Tube S2->S3 S4 4. Acquisition 1H-Decoupled 31P S3->S4 S5 5. Processing Integration S4->S5

Step-by-step experimental workflow for anoxic 31P NMR acquisition of ruthenium complexes.

Quantitative Data Summary

The following table summarizes the expected quantitative NMR parameters for the meridional RuCl(OAc)(PPh3​)3​ complex, providing a benchmark for spectral validation.

ParameterValue / Description
Complex Formula RuCl(OAc)(PPh3​)3​
Observed Geometry Octahedral, meridional phosphines, bidentate acetate
Expected Spin System AM2​ / AX2​
Signal 1 (Axial PA​ ) Doublet ( d )
Signal 1 Integration 2P (Two equivalent phosphines, trans to each other)
Signal 2 (Equatorial PB​ ) Triplet ( t )
Signal 2 Integration 1P (Unique phosphine, trans to acetate oxygen)
Chemical Shift Range ( δ ) 25.0 – 50.0 ppm (Solvent dependent)
Coupling Constant ( 2JPP​ ) ~ 25 – 35 Hz (cis coupling)

Conclusion

The 31P NMR characterization of chlorotris(triphenylphosphine)ruthenium(II) acetate is a masterclass in applied structural logic. By understanding the steric constraints imposed by the bulky PPh3​ ligands and the bidentate nature of the acetate ligand, researchers can confidently predict and validate the meridional geometry of the complex. The resulting AM2​ spin system—a distinct doublet and triplet with a ~30 Hz cis coupling—serves as an undeniable, self-validating fingerprint of the molecule's structural integrity, provided that rigorous anoxic and relaxation-aware NMR protocols are followed.

References

  • Characterization of[RuH(OAc)(PPh3)3] Isomers through 1H and 31P NMR Spectra - Prof. Navam Docsity
  • Correlations among 31P NMR Coordination Chemical Shifts, Ru–P Bond Distances, and Enthalpies of Reaction in Cp ACS Public
  • What is the expected 31P NMR signal for ruthenium complexes containing triphenyl phosphine ligands in cis ans trans positions?
  • Characterization of Five-Coordinate Ruthenium(II)

Sources

Foundational

A Technical Guide to the Solubility Profile of Chlorotris(triphenylphosphine)ruthenium(II) Acetate

Abstract This technical guide provides a comprehensive analysis of the solubility profile of chlorotris(triphenylphosphine)ruthenium(II) acetate, [RuCl(OAc)(PPh₃)₃], an organometallic complex of significant interest in c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of chlorotris(triphenylphosphine)ruthenium(II) acetate, [RuCl(OAc)(PPh₃)₃], an organometallic complex of significant interest in catalysis and medicinal chemistry. Moving beyond a simple data summary, this document elucidates the physicochemical principles governing its solubility, presents a qualitative-to-quantitative solubility spectrum in common organic solvents, and details a robust, self-validating experimental protocol for empirical determination. The insights and methodologies contained herein are intended to empower researchers to effectively utilize this complex in various solution-phase applications, from chemical synthesis to formulation development.

The Molecular Persona of [RuCl(OAc)(PPh₃)₃]

Chlorotris(triphenylphosphine)ruthenium(II) acetate is a five-coordinate Ru(II) complex. Its molecular architecture is central to understanding its behavior in solution. The complex features a central ruthenium atom, an anionic chloride ligand, and a bidentate or monodentate acetate ligand. The dominant structural features, however, are the three bulky triphenylphosphine (PPh₃) ligands. These ligands envelop the metallic center with a non-polar, lipophilic shield of phenyl rings. This pronounced non-polar character is the primary determinant of the compound's solubility, fundamentally influencing its interaction with its chemical environment. Its utility as a catalyst or precursor often begins with its dissolution, making solubility a critical first parameter for any application.

The Physicochemical Dialogue: Solute-Solvent Interactions

The solubility of any compound is governed by the fundamental principle of "like dissolves like".[1][2] This principle states that substances with similar polarities are more likely to be miscible. For [RuCl(OAc)(PPh₃)₃], the extensive, non-polar surface area provided by the eighteen phenyl rings of the three PPh₃ ligands dictates its preference for non-polar and weakly polar solvents.

  • Favorable Interactions: Solvents like aromatic hydrocarbons (e.g., benzene, toluene) and halogenated hydrocarbons (e.g., dichloromethane, chloroform) are effective at dissolving this complex.[3][4][5] This is due to their ability to engage in favorable van der Waals forces, specifically London dispersion forces, with the large phenyl groups. Aromatic solvents can further stabilize the solute through π-stacking interactions with the PPh₃ ligands.

  • Unfavorable Interactions: Conversely, highly polar solvents, especially protic solvents like water and alcohols (e.g., methanol, ethanol), are poor solvents for this complex. The strong hydrogen-bonding network of these solvents would be disrupted to create a cavity for the non-polar solute, an energetically unfavorable process.

G cluster_complex [RuCl(OAc)(PPh₃)₃] Complex cluster_solvents Solvent Environment Ru_center Ru(II) Core (Cl⁻, OAc⁻) PPh3_shield Dominant Non-Polar Shield (3 x PPh₃ Ligands) Aromatic Aromatic Solvents (Toluene, Benzene) PPh3_shield->Aromatic  π-stacking, van der Waals Halogenated Halogenated Solvents (DCM, Chloroform) PPh3_shield->Halogenated  Dispersion Forces PolarProtic Polar Protic Solvents (Water, Ethanol) PPh3_shield->PolarProtic Unfavorable Interaction (Insoluble)

Caption: Solute-solvent interactions governing the solubility of the ruthenium complex.

A Practical Solubility Spectrum

While precise quantitative data is often application-specific and temperature-dependent, the following table provides a reliable guide to the solubility of [RuCl(OAc)(PPh₃)₃] at ambient temperature (approx. 20-25°C). This information is synthesized from the known behavior of structurally similar ruthenium-triphenylphosphine complexes.[3][4][5]

Solvent Class Solvent Example Solubility Rationale & Observations
Halogenated Dichloromethane (DCM)SolubleExcellent solvent due to its ability to solvate the non-polar complex.
ChloroformSolubleSimilar to DCM, readily dissolves the complex.
Aromatic BenzeneSolubleFavorable π-stacking and dispersion forces lead to good solubility.[3]
TolueneSolubleA common solvent for reactions involving this type of complex.[5]
Ethers Tetrahydrofuran (THF)Sparingly to Moderately SolubleCan dissolve the complex, though may be less effective than aromatic or halogenated solvents.[5]
Diethyl EtherSparingly SolubleLower polarity and steric hindrance can limit solubility.
Polar Aprotic AcetoneSparingly SolubleSome solubility is observed, but it is limited.[4]
AcetonitrileSparingly to InsolubleThe high polarity is generally unfavorable for solvating the large non-polar ligands.
Alkanes HexaneInsolubleThe solvent's van der Waals forces are insufficient to overcome the crystal lattice energy of the solid complex.
Polar Protic Ethanol / MethanolInsolubleThe highly polar, hydrogen-bonding nature of alcohols makes them poor solvents for this lipophilic complex.
WaterInsolubleThe complex is hydrophobic and does not dissolve in water.

Protocol for Empirical Verification: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[1][6]

4.1. Core Principle An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is accurately measured.

4.2. Materials & Equipment

  • High-purity chlorotris(triphenylphosphine)ruthenium(II) acetate

  • Analytical grade organic solvents

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

4.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of [RuCl(OAc)(PPh₃)₃] to a series of vials. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C). Agitate the vials for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[1]

  • Phase Separation: Once equilibrated, remove the vials and allow them to stand undisturbed in a temperature-controlled bath, permitting the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument. Measure the concentration using a pre-validated and calibrated method (e.g., HPLC-UV).

  • Calculation: Determine the original concentration of the saturated solution by accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

G A 1. Preparation: Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration: Agitate at constant temperature (e.g., 25°C) for 24-72 hours. A->B C 3. Phase Separation: Allow undissolved solid to settle. B->C D 4. Sampling & Filtration: Withdraw supernatant and pass through a 0.22µm syringe filter. C->D E 5. Analysis: Quantify solute concentration in the filtrate via calibrated HPLC or UV-Vis. D->E F 6. Calculation: Determine solubility from the measured concentration and dilution factor. E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Ensuring Data Integrity: A Self-Validating Protocol Design

The trustworthiness of the data derived from the protocol above is ensured by several key design elements that create a self-validating system:

  • Use of Excess Solute: Guarantees that the solution is truly saturated and at equilibrium.

  • Constant Temperature Control: As solubility is highly temperature-dependent, strict temperature control is paramount for reproducibility.

  • Inert Filtration: The use of a fine, chemically inert filter is non-negotiable. It ensures that only the dissolved solute is measured, preventing contamination from microscopic solid particles.[1]

  • Instrument Calibration: The analytical instrument must be calibrated with standards of known concentration to ensure the accuracy of the final measurement.

Concluding Remarks & Future Outlook

The solubility of chlorotris(triphenylphosphine)ruthenium(II) acetate is dictated by its predominantly non-polar structure, conferring solubility in aromatic and halogenated organic solvents while being insoluble in polar media. This guide has provided the foundational knowledge and practical protocols for understanding and quantifying this critical property. For researchers, this enables informed solvent selection for synthesis and catalysis, while for drug development professionals, it provides the basis for preclinical formulation and delivery strategies.

Future work should focus on generating a comprehensive quantitative dataset across a range of temperatures to determine the thermodynamic properties (enthalpy and entropy) of dissolution, providing even deeper insight into the solvation process.

References

  • Determination of Solubility: A Laboratory Experiment. Wolthuis, E., Pruiksma, R., & Heerema, W. (1960). Journal of Chemical Education, 37(3), 137. URL: [Link]

  • Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia. Wikipedia. URL: [Link]

  • Solubility of Organic Compounds - Chemistry LibreTexts. URL: [Link]

  • Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium - Wikipedia. Wikipedia. URL: [Link]

Sources

Exploratory

Thermal Stability and Degradation Pathways of RuCl(OAc)(PPh3)3: A Comprehensive Mechanistic Guide

Abstract As a Senior Application Scientist, I frequently encounter challenges related to catalyst deactivation in high-temperature homogeneous reactions. Ruthenium(II) chloride acetate tris(triphenylphosphine), formulate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter challenges related to catalyst deactivation in high-temperature homogeneous reactions. Ruthenium(II) chloride acetate tris(triphenylphosphine), formulated as RuCl(OAc)(PPh3)3, is a ubiquitous precatalyst in transfer hydrogenations, isomerizations, and cross-coupling workflows. However, its thermal envelope is strictly governed by the lability of its triphenylphosphine (PPh3) ligands and the hemilabile nature of the acetate group. This whitepaper dissects the structural dynamics, thermal degradation pathways, and rigorous experimental protocols required to validate the stability of RuCl(OAc)(PPh3)3 in both solid-state and solution-phase environments.

Structural Dynamics and the Causality of Stability

RuCl(OAc)(PPh3)3 features a pseudo-octahedral geometry where the steric bulk of three PPh3 ligands creates significant intramolecular strain. The acetate (OAc) ligand is capable of shifting between bidentate (κ²-O,O') and monodentate (κ¹-O) coordination modes. This hemilability is a double-edged sword: it provides a low-energy pathway for substrate coordination (catalytic activation) but also lowers the activation barrier for thermal degradation.

Causality of Deactivation: Upon thermal stress, the steric repulsion between the equatorial PPh3 ligands forces the dissociation of one phosphine, generating a 16-electron, coordinatively unsaturated intermediate. If a substrate does not immediately trap this intermediate, the complex undergoes irreversible degradation pathways. The melting point and initial solid-state decomposition onset typically occur between 223–244 °C[1].

Mechanistic Degradation Pathways

The thermal breakdown of RuCl(OAc)(PPh3)3 is not a single catastrophic event but a sequential cascade of organometallic transformations.

  • Phase 1: Phosphine Dissociation (80 °C – 120 °C) In solution, heating above 80 °C induces the reversible loss of one PPh3 ligand. This equilibrium heavily favors dissociation at elevated temperatures, leading to a highly reactive RuCl(OAc)(PPh3)2 species. Prolonged heating without a stabilizing substrate leads to permanent catalyst deactivation[2].

  • Phase 2: Orthometalation (120 °C – 180 °C) The coordinatively unsaturated metal center seeks electron density, leading to an agostic interaction with the ortho-C-H bond of an adjacent phenyl ring. This culminates in oxidative addition (C-H activation), forming a cyclometalated ruthenacycle and releasing either HCl or acetic acid depending on the proton sink.

  • Phase 3: Decarboxylation and P-C Bond Cleavage (> 200 °C) As temperatures exceed 200 °C, the acetate ligand undergoes thermal decarboxylation, releasing CO2. Concurrently, the P-C bonds of the remaining phosphine ligands undergo homolytic cleavage, resulting in the loss of benzene and biphenyl byproducts.

  • Phase 4: Solid-State Calcination (> 500 °C) In solid-state thermogravimetric analysis (TGA), the final residue depends strictly on the atmospheric conditions. Under an oxidative atmosphere (Air/O2), the complex fully calcines to Ruthenium(IV) oxide (RuO2). Under an inert atmosphere (N2), the degradation of the phosphine ligands traps phosphorus, yielding a mixed phase of Ru metal, RuO2, and ruthenium phosphates such as RuP3O9[3].

MechanisticPathway A RuCl(OAc)(PPh3)3 (Intact 18e Precatalyst) B RuCl(OAc)(PPh3)2 (16e Unsaturated Intermediate) A->B Heat (80-120°C) - PPh3 C Cyclometalated Ru Species (Orthometalation of PPh3) B->C C-H Activation (Intramolecular) D Thermal Cleavage (Decarboxylation & P-C Cleavage) C->D > 200°C - CO2, - Benzene E RuO2 (Air/O2 Atmosphere) D->E Calcination (Oxidative) F Ru / RuO2 / RuP3O9 (N2 Atmosphere) D->F Calcination (Inert)

Sequential thermal degradation pathway of RuCl(OAc)(PPh3)3 highlighting intermediate states.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the thermal stability of RuCl(OAc)(PPh3)3 for a specific process, empirical validation is mandatory. Do not rely solely on literature values, as solvent effects and trace impurities drastically alter degradation kinetics. The following protocols constitute a self-validating system for thermal profiling.

Protocol A: Solid-State Thermal Profiling via TGA-DSC-MS

Purpose: To map the exact temperatures of ligand loss and bond cleavage in the solid state.

  • Preparation: In an argon-filled glovebox, weigh exactly 10.0 mg of RuCl(OAc)(PPh3)3 into a pre-tarred alumina (Al2O3) crucible.

  • Purge: Load the crucible into the TGA-DSC instrument. Purge the furnace with the target gas (N2 for inert profiling, synthetic air for oxidative profiling) at 50 mL/min for 30 minutes.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 1000 °C.

  • Evolved Gas Analysis (EGA): Interface the TGA exhaust to a Mass Spectrometer (MS). Monitor m/z = 262 (PPh3), m/z = 44 (CO2), and m/z = 78 (Benzene).

  • Validation: The first derivative of the mass loss curve (DTG) must align perfectly with the endothermic/exothermic peaks on the DSC trace. For example, the endotherm at ~230 °C corresponds to the melting and initial decomposition phase[4].

Protocol B: Solution-State Kinetics via VT-NMR

Purpose: To determine the half-life of the active catalyst in a reaction solvent.

  • Sample Prep: Dissolve 15 mg of RuCl(OAc)(PPh3)3 in 0.6 mL of Toluene-d8 containing 1.0 mg of hexamethylbenzene (internal standard). Seal in a J. Young NMR tube under vacuum.

  • Baseline: Acquire a ³¹P{¹H} NMR spectrum at 25 °C. The intact complex typically shows a characteristic AB2 or A3 spin system depending on the acetate coordination fluxionality.

  • Variable Temperature (VT) Acquisition: Heat the probe to 100 °C. Acquire spectra every 10 minutes for 12 hours.

  • Analysis: Integrate the free PPh3 signal (δ ~ -5 ppm) against the coordinated PPh3 signals. Plot ln([Ru_intact]) vs. time to extract the first-order degradation rate constant ( kobs​ ).

Workflow S1 Sample Prep (Inert Glovebox) S2 VT-NMR (Solution Dynamics) S1->S2 Toluene-d8 J. Young Tube S3 TGA-DSC-MS (Solid-State) S1->S3 Alumina Crucible 10 mg Bulk S5 Data Synthesis (Kinetics) S2->S5 Activation Energies S4 XRD / XPS (Residue ID) S3->S4 Calcined Residue S3->S5 Mass Loss Profiles S4->S5 Phase Confirmation

Self-validating experimental workflow combining solution-state NMR and solid-state TGA-MS.

Quantitative Data Summary

The following table synthesizes the expected thermal events based on the structural breakdown of the complex.

Table 1: Theoretical vs. Experimental Solid-State Thermal Events for RuCl(OAc)(PPh3)3

Thermal EventTemperature Range (°C)Evolved Species (MS m/z)Theoretical Mass LossObservable Consequence
Melting / Onset of Decomposition 223 – 244None (Initial Phase)0%Endothermic phase transition[1].
Primary Phosphine Loss 250 – 320PPh3 (262)~26.6%Formation of 16e intermediate.
Acetate Decarboxylation 320 – 400CO2 (44)~4.5%Exothermic breakdown of hemilabile ligand.
P-C Bond Cleavage 400 – 600Benzene (78)~40.0%Extensive structural collapse.
Final Calcination (Air) > 720None~86.5% (Total)Residue is pure RuO2[5].
Final Calcination (N2) > 800NoneVariableResidue is Ru/RuO2/RuP3O9 mixture[3].
Conclusion

The thermal stability of RuCl(OAc)(PPh3)3 is fundamentally limited by the steric crowding of its triphenylphosphine ligands and the thermal lability of the acetate group. For drug development professionals and process chemists scaling up homogeneous catalytic reactions, operating below 100 °C is critical to prevent irreversible orthometalation and phosphine degradation. When higher temperatures are unavoidable, transitioning to more robust ligand frameworks (e.g., N-heterocyclic carbenes or chelating bis-phosphines) is the logical mechanistic pivot.

References
  • Perez, J. et al. "From Coordination Complexes to Potential Heterogeneous Catalysts via Solid‐State Thermal Decomposition: Precursor, Atmosphere and Temperature as Tuning Variables." ChemistrySelect, 2019. Available at:[Link]

  • ResearchGate. "Thermogravimetric curves of [RuCl2(PPh3)3] in dynamic N2, air and O2 atmosphere." ResearchGate. Available at:[Link]

  • Organometallics. "[RuCl2(PPh3)(PNN')] Complexes as Efficient Catalysts in Transfer Hydrogenation of Ketones." ACS Publications. Available at:[Link]

  • NSF Public Access Repository. "Synthesis and Reactivity of Ampy-based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones." NSF PAR. Available at:[Link]

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Foundational

An In-depth Technical Guide to Ligand Exchange Kinetics in Chlorotris(triphenylphosphine)ruthenium(II) Acetate

Executive Summary Chlorotris(triphenylphosphine)ruthenium(II) acetate, [RuCl(OAc)(PPh₃)₃], stands as a pivotal complex in the landscape of homogeneous catalysis and serves as a structural motif in the design of novel the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorotris(triphenylphosphine)ruthenium(II) acetate, [RuCl(OAc)(PPh₃)₃], stands as a pivotal complex in the landscape of homogeneous catalysis and serves as a structural motif in the design of novel therapeutic agents. Its efficacy in these roles is fundamentally governed by the lability of its constituent ligands—acetate, chloride, and triphenylphosphine. The kinetics of ligand exchange dictates the rate at which the complex can enter a catalytic cycle or interact with a biological target. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical methodologies for investigating the ligand exchange kinetics of this versatile ruthenium(II) complex. We delve into established mechanistic pathways, detail field-proven experimental protocols using Nuclear Magnetic Resonance (NMR) and UV-Visible spectrophotometry, and discuss the analysis of kinetic data to elucidate reaction mechanisms. By integrating theoretical principles with actionable experimental design, this document aims to empower researchers to dissect and modulate the reactivity of this important organometallic compound.

Introduction: The Significance of a Dynamic Coordination Sphere

Ruthenium(II) complexes are renowned for their catalytic prowess and emerging applications in medicine.[1] The compound chlorotris(triphenylphosphine)ruthenium(II) acetate, often denoted as RuCl(OAc)(PPh₃)₃, is a prime example.[2][3] While its congener, Dichlorotris(triphenylphosphine)ruthenium(II), is a well-known catalyst for a variety of organic transformations including hydrogenation and isomerization, the inclusion of the acetate ligand in RuCl(OAc)(PPh₃)₃ introduces a new dimension of reactivity.[4]

The substitution of the acetate or phosphine ligands is often the rate-determining step in catalytic processes.[5] For instance, in transfer hydrogenation reactions, the displacement of a ligand by a hydrogen donor is required to form the active ruthenium-hydride species.[6] Similarly, in the context of medicinal chemistry, the rate of ligand exchange can determine how a ruthenium-based pro-drug is activated in vivo to bind to its therapeutic target.[1] A thorough understanding of the kinetics of these exchange processes is therefore not merely academic; it is a prerequisite for the rational design of more efficient catalysts and targeted therapeutics. This guide provides the foundational knowledge and practical frameworks for such investigations.

Mechanistic Pathways: The Associative Nature of Ru(II) Substitution

Ruthenium(II) is a d⁶ metal ion. Its complexes, particularly five-coordinate species like RuCl(OAc)(PPh₃)₃, predominantly undergo ligand substitution via an associative mechanism (Iₐ) . This pathway is characterized by the initial formation of a bond with the incoming ligand (Y), creating a transient, higher-coordinate intermediate before the departure of the leaving group (X).[7][8] This contrasts with a dissociative mechanism, where bond-breaking precedes bond-making.

The associative pathway can be described by the following general scheme:

[Ru(L)₄(X)] + Y ⇌ [Ru(L)₄(X)(Y)] → [Ru(L)₄(Y)] + X

The initial step involves the attack of the incoming nucleophile (Y) on the metal center, leading to a coordinatively saturated intermediate. The geometry of this intermediate (e.g., trigonal bipyramidal or square pyramidal) influences the stereochemical outcome of the reaction.[8] For square planar d⁸ complexes, this associative pathway is well-established and typically proceeds with retention of stereochemistry.[9] The rate of this process is dependent on the concentration and nucleophilicity of the entering ligand, a hallmark of second-order kinetics.

Associative_Mechanism cluster_0 Associative (Iₐ) Pathway Reactant [Ru(L)ₙX] (Reactant Complex) Intermediate [Ru(L)ₙXY] (Associative Intermediate) Reactant->Intermediate +Y (k₁) Entering Y (Entering Ligand) Intermediate->Reactant -Y (k₋₁) Product [Ru(L)ₙY] (Product Complex) Intermediate->Product -X (k₂) Leaving X (Leaving Group) caption Fig 1. Generalized Associative Ligand Exchange Mechanism. NMR_Workflow cluster_workflow Workflow: NMR Kinetic Study A Prepare Stock Solutions (Ru Complex, Entering Ligand) B Equilibrate NMR Probe (Set Temperature) A->B C Initiate Reaction in NMR Tube (Mix at t=0) B->C D Acquire Spectra vs. Time (e.g., ³¹P NMR array) C->D E Process and Integrate Spectra (Quantify Species) D->E F Plot ln[Reactant] vs. Time E->F G Determine k_obs from Slope F->G caption Fig 2. Experimental Workflow for a Kinetic Study using NMR.

Caption: Fig 2. Experimental Workflow for a Kinetic Study using NMR.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique for monitoring reactions that involve a change in the electronic environment of the metal center. [10]Ligand substitution often perturbs the d-d or metal-to-ligand charge transfer (MLCT) bands, resulting in a measurable change in absorbance at a specific wavelength. [11][12] Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

  • Wavelength Selection:

    • Acquire the full UV-Vis spectrum of the starting complex, RuCl(OAc)(PPh₃)₃.

    • Acquire the spectrum of the final product complex (prepared separately, if stable).

    • Identify a wavelength (λ_max) where the difference in molar absorptivity (ε) between the reactant and product is maximal. [13]This ensures the greatest sensitivity.

  • Instrument Setup:

    • Set the spectrophotometer to kinetics mode, monitoring the chosen λ_max.

    • Use a thermostatted cuvette holder to maintain a constant reaction temperature.

  • Reaction Initiation and Monitoring:

    • Pipette the solution of the ruthenium complex into a quartz cuvette. Place it in the holder and allow it to thermally equilibrate.

    • At time t=0, inject a small volume of the concentrated entering ligand solution (to maintain pseudo-first-order conditions), mix rapidly, and immediately begin data acquisition. [14] * Record absorbance as a function of time until no further change is observed.

  • Data Analysis:

    • The reaction progress can be followed by the change in absorbance. The data (Absorbance vs. time) can be fitted to an appropriate exponential function (e.g., single exponential for a first-order process) using software like Origin or Excel.

    • The fit will yield the observed rate constant, k_obs. For a reaction A → B, the absorbance at time t is given by: A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A₀ and A_∞ are the initial and final absorbances.

Data Interpretation and Case Study

The observed rate constant, k_obs, derived from pseudo-first-order experiments is a composite value. For a simple associative mechanism, the rate law is:

Rate = k_obs * [Ru Complex] where k_obs = k₂ * [Entering Ligand]

By performing a series of experiments where the concentration of the entering ligand is varied, a plot of k_obs versus [Entering Ligand] should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.

Case Study: Acetate Ligand Substitution

Consider the substitution of the acetate ligand in a related complex, [RuCl(OAc)(triphos)], which is a precursor for hydrogenation catalysis. [5]The activation of this catalyst involves the replacement of the bidentate acetate ligand with dihydrogen. A kinetic study of the reaction with a simple nucleophile like pyridine (Py) can serve as a model.

[RuCl(OAc)(PPh₃)₃] + Py → [RuCl(Py)(PPh₃)₃]⁺ + OAc⁻

A kinetic investigation might yield the data presented in the table below.

[Pyridine] (M)k_obs (s⁻¹)
0.10.0052
0.20.0103
0.30.0155
0.40.0209

Table 1: Hypothetical kinetic data for the substitution of the acetate ligand by pyridine at 298 K.

A plot of this data would show a linear dependence of k_obs on the pyridine concentration, confirming an associative mechanism and allowing for the calculation of the second-order rate constant.

Computational Chemistry as a Validating Tool

Modern research increasingly pairs experimental kinetics with computational studies. Density Functional Theory (DFT) calculations can be employed to model the reaction coordinate for the proposed ligand exchange mechanism. [15][16]These calculations can provide the structures and relative energies of reactants, transition states, and intermediates, offering powerful validation for a mechanism inferred from experimental kinetic data. This synergy between experiment and theory provides a more complete and trustworthy picture of the reaction dynamics.

Logic_Flow cluster_logic From Experiment to Application A Experimental Data (NMR, UV-Vis, Stopped-Flow) B Kinetic Analysis (Determine Rate Law and k_obs) A->B E Informed Molecular Design A->E C Mechanistic Hypothesis (e.g., Associative vs. Dissociative) B->C D Computational Validation (DFT Modeling of Pathway) C->D Corroboration D->E F Optimized Application (Catalyst, Therapeutic Agent) E->F caption Fig 3. Logical flow from kinetic data to rational design.

Caption: Fig 3. Logical flow from kinetic data to rational design.

Conclusion and Future Outlook

The study of ligand exchange kinetics in chlorotris(triphenylphosphine)ruthenium(II) acetate is crucial for harnessing its full potential in catalysis and medicine. The predominantly associative mechanism of substitution in such Ru(II) complexes can be rigorously investigated using a combination of spectroscopic techniques like NMR and UV-Vis. By applying the detailed protocols and data analysis frameworks presented in this guide, researchers can determine rate constants, elucidate mechanisms, and establish clear structure-activity relationships. This fundamental understanding is the cornerstone upon which the next generation of highly efficient ruthenium-based catalysts and targeted therapeutics will be built.

References

  • Brazzolotto, D., et al. (2022). Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru(ii) polypyridyl complex. Dalton Transactions. Available at: [Link]

  • Isaac, C. J., et al. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry. Available at: [Link]

  • Isaac, C. J., et al. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry. Available at: [Link]

  • Fukuyama, T., et al. (2002). An NMR Study on the Ruthenium Complex-Catalyzed C-H/Olefin Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2022). DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core. Molecules. Available at: [Link]

  • Shenderovich, I. G., et al. (2008). 2H Solid-State NMR of Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • van der Krol, I., et al. (1999). 99>Ru NMR spectroscopy of organometallic and coordination complexes of ruthenium(II). Inorganica Chimica Acta. Available at: [Link]

  • Obexer, R., et al. (2017). Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. Angewandte Chemie International Edition. Available at: [Link]

  • Isaac, C. J., et al. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. University of Bath's research portal. Available at: [Link]

  • Perea-Buceta, J. E., et al. (2008). Reactivity and Catalytic Activity of a Robust ruthenium(II)-triphos Complex. Inorganic Chemistry. Available at: [Link]

  • Zhu, H., et al. (2001). Synthesis and characterization of carbonyldihydridotris (triphenylphosphine) ruthenium. Inorganic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dichlorotris(triphenylphosphine)ruthenium(II). Available at: [Link]

  • Breitzke, H., et al. (2013). Immobilization and Characterization of RuCl2(PPh3)3 Mesoporous Silica SBA-3. The Journal of Physical Chemistry C. Available at: [Link]

  • Jayasimhulu, K., et al. (2004). Synthesis, catalytic and biological activity of ruthenium(II) complexes. Journal of Inorganic Biochemistry. Available at: [Link]

  • Lavanant, H., et al. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Chemical Science. Available at: [Link]

  • Mashhadban, H., et al. (2013). Spectrophotometric Complexation Studies of Some Transition and Heavy Metals with a New Pyridine Derivative Ligand and Application of It for Solid Phase Extraction of Ultratrace Copper and Determination by Flame Atomic Absorption Spectrometry. American Journal of Analytical Chemistry. Available at: [Link]

  • Terskikh, V. V., et al. (2004). Solid-State Ru-99 NMR Spectroscopy: A Useful Tool for Characterizing Prototypal Diamagnetic Ruthenium Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Fiveable. (2026). Stopped-flow and relaxation techniques. Chemical Kinetics. Available at: [Link]

  • Shourges, M. A., et al. (2025). Study of Kinetics and Mechanism of Ligand Substitution Reaction of Tetraaza Macrocyclic Ligand with Tridentate Schiff Base Dianionic. Journal of Solution Chemistry. Available at: [Link]

  • Pilkington, M. (2019). Lecture 14 – Square Planar Complexes. 2P32 – Principles in Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Scan, Stopped‐Flow Kinetics. Available at: [Link]

  • Dembélé, S., et al. (2022). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. Available at: [Link]

  • econtent.in. (n.d.). Substitution Reactions of Square Planar Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and structure of ruthenium(II) phosphine complexes with N-heterocyclic thiolate ligands. Available at: [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Available at: [Link]

  • Lehmann, C. W., et al. (2025). Square‐Planar Ruthenium Alkylidyne Complexes Undergo Stepwise Rather Than Concerted [2 + 2] Cycloadditions with Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Axial Ligand Substitution Reactions of Ruthenium(I1) Phthalocyanine. Available at: [Link]

  • Coblens, K. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Available at: [Link]

  • CUNY Academic Commons. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.6.1: Kinetics and Stereochemistry of Square Planar Reactions. Available at: [Link]

  • BP Chaliha College. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Available at: [Link]

  • van der Schilden, K., et al. (2004). Metal-Ligand Exchange Kinetics in Platinum and Ruthenium Complexes. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). LIGAND SUBSTITUTION IN SQUARE PLANAR COMPLEXES. Available at: [Link]

  • ChemRxiv. (n.d.). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-cymene)Ru] Complexes. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Alkylation of Amines with Alcohols Catalyzed by Chlorotris(triphenylphosphine)ruthenium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Greener Approach to C-N Bond Formation The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the const...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener Approach to C-N Bond Formation

The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often rely on the use of alkyl halides, which can suffer from drawbacks such as the generation of stoichiometric waste and potential toxicity.[1] An elegant and more sustainable alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents.[2][3] This atom-economical process, catalyzed by transition metals, generates water as the sole byproduct.[2][4] Among the various catalysts developed for this transformation, ruthenium complexes have demonstrated broad utility and efficiency.[2][5][6][7][8]

This document provides detailed application notes and a proposed protocol for the N-alkylation of amines with alcohols using a specific ruthenium catalyst: Chlorotris(triphenylphosphine)ruthenium(II) acetate , RuCl(OAc)(PPh₃)₃. While extensive literature exists for the closely related RuCl₂(PPh₃)₃[4][9], specific protocols for the acetate variant are less common. The information herein is synthesized from established principles of ruthenium-catalyzed borrowing hydrogen reactions, providing a robust starting point for researchers exploring the utility of this particular complex.

The "Borrowing Hydrogen" Catalytic Cycle: A Mechanistic Overview

The N-alkylation of amines with alcohols via the borrowing hydrogen mechanism is a sophisticated catalytic cascade. The ruthenium catalyst orchestrates a sequence of events, beginning with the temporary "borrowing" of hydrogen from the alcohol to enable a subsequent reaction, and culminating in the return of the hydrogen to a new molecular scaffold.

The generally accepted mechanism proceeds through the following key steps:

  • Alcohol Dehydrogenation: The ruthenium catalyst, in a catalytically active form, facilitates the dehydrogenation of the alcohol to the corresponding aldehyde or ketone. The "borrowed" hydrogen atoms are temporarily held by the ruthenium complex, typically forming a ruthenium hydride species.

  • Imine Formation: The in situ generated aldehyde or ketone readily undergoes condensation with the amine present in the reaction mixture to form an imine intermediate, with the concomitant release of a water molecule.

  • Imine Hydrogenation: The ruthenium hydride complex then transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product. This step regenerates the catalytically active ruthenium species, allowing it to re-enter the catalytic cycle.

This elegant, one-pot process avoids the need for external oxidants or reductants, making it an environmentally benign and efficient method for C-N bond formation.[2]

Borrowing_Hydrogen_Mechanism cluster_0 Catalytic Cycle R_OH Alcohol (RCH₂OH) Aldehyde Aldehyde (RCHO) R_OH->Aldehyde Dehydrogenation Amine Amine (R'NH₂) Imine Imine (RCH=NR') Amine->Imine Ru_cat [Ru] Ru_cat->R_OH + [Ru] Ru_H2 [Ru]-H₂ Aldehyde->Ru_H2 - H₂ Aldehyde->Imine Condensation Ru_H2->Imine + H₂ Alkylated_Amine N-Alkylated Amine (RCH₂NHR') Imine->Alkylated_Amine Hydrogenation H2O H₂O Alkylated_Amine->Ru_cat

Figure 1: A simplified representation of the borrowing hydrogen catalytic cycle for the N-alkylation of an amine with a primary alcohol.

The Catalyst: Chlorotris(triphenylphosphine)ruthenium(II) Acetate

Property Value
Chemical Formula C₅₆H₄₈ClO₂P₃Ru
Molecular Weight 982.42 g/mol
CAS Number 55978-89-7
Appearance Solid
Melting Point 223-244 °C

Data obtained from commercial supplier information.[10][11]

The structure of RuCl(OAc)(PPh₃)₃ is closely related to the well-studied N-alkylation catalyst RuCl₂(PPh₃)₃. The key difference is the substitution of one chloride ligand with an acetate group. This modification may influence the catalyst's properties in several ways:

  • Lability: The acetate ligand may be more labile than the chloride ligand, potentially facilitating the formation of the active catalytic species at lower temperatures.

  • Basicity: The acetate ligand is more basic than chloride, which could influence the electronic properties of the ruthenium center and its reactivity.

  • In-situ Base: In some cases, the acetate ligand itself might act as an internal base, promoting steps such as alcohol deprotonation.

It is important to note that while these are plausible hypotheses, the precise effect of the acetate ligand on this specific reaction requires empirical validation. One study noted that Ru(OAc)₂(H₂O)₂ was catalytically inactive for a similar transformation, suggesting that the overall ligand environment is crucial for catalytic activity.[1]

Proposed Experimental Protocol

The following protocol is a recommended starting point for the N-alkylation of amines with alcohols using RuCl(OAc)(PPh₃)₃. It is adapted from established procedures for similar ruthenium phosphine complexes and should be optimized for specific substrate combinations.

Experimental_Workflow start Start reagents Combine Amine, Alcohol, Catalyst, and Solvent in a Schlenk Flask start->reagents inert Degas and Backfill with Inert Gas (e.g., Argon) reagents->inert reflux Heat to Reflux (e.g., 110-150 °C) inert->reflux monitor Monitor Reaction by TLC or GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Workup and Extraction cool->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: A general experimental workflow for the ruthenium-catalyzed N-alkylation of amines.

Materials and Reagents:

  • Chlorotris(triphenylphosphine)ruthenium(II) acetate (RuCl(OAc)(PPh₃)₃)

  • Amine (e.g., aniline, benzylamine)

  • Alcohol (e.g., benzyl alcohol, 1-octanol)

  • Anhydrous toluene or xylene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv), the alcohol (1.2 mmol, 1.2 equiv), and chlorotris(triphenylphosphine)ruthenium(II) acetate (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add anhydrous toluene or xylene (5-10 mL) to the flask.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon).

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (typically 110 °C for toluene or 140 °C for xylene) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated amine.

Notes on the Protocol:

  • Catalyst Loading: A catalyst loading of 1-5 mol% is a typical starting point for this type of reaction. Lower catalyst loadings may be possible with optimization.

  • Solvent: Toluene and xylene are common solvents due to their high boiling points, which are often necessary to drive the reaction.

  • Base: While some borrowing hydrogen reactions require an external base, the potential basicity of the acetate ligand in RuCl(OAc)(PPh₃)₃ may obviate this need. However, if the reaction is sluggish, the addition of a mild inorganic base (e.g., K₂CO₃) could be beneficial.[1]

  • Substrate Ratio: A slight excess of the alcohol is often used to ensure complete conversion of the amine.

Substrate Scope and Limitations

Based on analogous ruthenium-catalyzed N-alkylation reactions, the following trends in substrate scope can be anticipated:

Amines:

  • Primary Amines: Both aromatic and aliphatic primary amines are generally good substrates, leading to the formation of secondary amines.

  • Secondary Amines: Secondary amines can also be alkylated to form tertiary amines.

  • Electron-donating and -withdrawing groups: Anilines with both electron-donating and electron-withdrawing substituents are typically well-tolerated.[8]

Alcohols:

  • Primary Alcohols: Unbranched primary alcohols are generally excellent alkylating agents.

  • Secondary Alcohols: Secondary alcohols can also be used, but may require higher temperatures and longer reaction times.[2][7]

  • Functional Group Tolerance: The reaction is expected to tolerate a range of functional groups that are stable under the reaction conditions.

Conclusion and Future Outlook

The N-alkylation of amines with alcohols via the borrowing hydrogen methodology represents a significant advancement in sustainable organic synthesis. While specific, detailed protocols for chlorotris(triphenylphosphine)ruthenium(II) acetate are not yet widely reported, its structural similarity to other highly effective ruthenium catalysts suggests its potential utility in this transformation. The proposed protocol provides a solid foundation for researchers to explore the catalytic activity of this complex. Further investigation is warranted to fully elucidate the role of the acetate ligand and to optimize the reaction conditions for a broad range of substrates. The development of milder and more efficient catalytic systems remains an active area of research, with the potential to significantly impact the synthesis of valuable nitrogen-containing compounds in the pharmaceutical and chemical industries.

References

  • Basset, J. M., et al. (2005). Very slow catalyst deactivation.
  • Doughty, B., et al. (2016). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. ACS Catalysis, 6(4), 2205-2210. Available at: [Link]

  • Wikipedia. (n.d.). Dichlorotris(triphenylphosphine)ruthenium(II). Retrieved from [Link]

  • ResearchGate. (n.d.). RuCl2(PPh3)3 catalyzed N-alkylation and N-benzylation reactions. Retrieved from [Link]

  • Hallman, P. S., McGarvey, B., & Wilkinson, G. (1968). The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes. Journal of The Chemical Society A: Inorganic, Physical, Theoretical, 3143-3150.
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(49), 34847-34851. Available at: [Link]

  • Khan, I. A., & Saxena, A. K. (2023). A Ru(II)-catalyzed efficient and selective N-alkylation of amines by C1-C10 aliphatic alcohols is reported. The Journal of Organic Chemistry, 78(22), 11656-11669.
  • PubMed. (2016). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. Retrieved from [Link]

  • Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774. Available at: [Link]

  • UBC Library Open Collections. (n.d.). SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF RUTHENIUM(II)-DIPHOSPHINE COMPLEXES FOR CATALYTIC HOMOGENEOUS HYDROGENATION. Retrieved from [Link]

  • Sasson, Y., & Blum, J. (1971). Homogeneous catalytic transfer-hydrogenation of α, β-unsaturated carbonyl compounds by dichlorotris (triphenylphosphine) ruthenium (II). Tetrahedron Letters, 12(22), 2167-2170.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(49), 34847-34851. Available at: [Link]

  • American Elements. (n.d.). Chlorotris(triphenylphosphine)ruthenium(II) Acetate. Retrieved from [Link]

  • Li, F., et al. (2010). Ruthenium-Catalyzed Tertiary Amine Formation from Nitroarenes and Alcohols. Organic Letters, 12(21), 4944-4947. Available at: [Link]

  • MilliporeSigma. (n.d.). Chlorotris(triphenylphosphine)ruthenium(II) acetate 97%. Retrieved from [Link]

  • The May Group. (2018). Borrowing Hydrogen Catalysis. Retrieved from [Link]

  • DigitalCommons@Fairfield. (n.d.). Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced In. Retrieved from [Link]

  • Indian Academy of Sciences. (1986). RuCI2(PPh3)3 catalyzed oxidation of secondary alcohols with N-methylmorpholine N-oxide. Journal of Chemical Sciences, 97(2), 125-132.
  • ACS Central Science. (2021). Borrowing Hydrogen for Organic Synthesis. Retrieved from [Link]

  • Bar-Natan, R., et al. (2016). Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. Catalysis Science & Technology, 6(10), 3484-3490. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Isomerization of Allylic Alcohols Catalyzed by Chloro(acetato)tris(triphenylphosphine)ruthenium(II)

Introduction: The Strategic Value of Allylic Alcohol Isomerization The transformation of readily available allylic alcohols into valuable carbonyl compounds represents a cornerstone of modern organic synthesis. These ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Allylic Alcohol Isomerization

The transformation of readily available allylic alcohols into valuable carbonyl compounds represents a cornerstone of modern organic synthesis. These ketones and aldehydes are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The isomerization reaction is a highly atom-economical process, rearranging the existing atoms within a molecule without the need for external oxidants or reductants, thus aligning perfectly with the principles of green chemistry.[1] While numerous transition metals can catalyze this transformation, ruthenium-based complexes have emerged as particularly effective due to their high activity and functional group tolerance.[2][3]

This guide focuses on the application of a specific and versatile catalyst, Chloro(acetato)tris(triphenylphosphine)ruthenium(II), RuCl(OAc)(PPh₃)₃ , in the redox isomerization of allylic alcohols. We will explore the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and offer practical insights for researchers and process development professionals.

Catalyst Profile: RuCl(OAc)(PPh₃)₃

RuCl(OAc)(PPh₃)₃ is a ruthenium(II) coordination complex. While less common than its well-known precursor, Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃), it offers distinct reactivity owing to the presence of the acetate ligand. The acetate group can influence the electronic properties of the metal center and participate directly in the catalytic cycle.

Synthesis and Handling: This complex can be synthesized from commercially available precursors like RuCl₂(PPh₃)₃.[4] Like many phosphine-ligated metal complexes, RuCl(OAc)(PPh₃)₃ is best handled under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual oxidation, particularly when in solution. It typically appears as a solid that is soluble in common organic solvents like toluene, benzene, and dichloromethane.

Mechanism of Catalysis: A Ruthenium-Hydride Pathway

The isomerization of allylic alcohols by Ru(II) phosphine complexes is widely proposed to proceed through a metal-hydride-mediated pathway. While the precise elementary steps can vary with the exact ligand set and conditions, the cycle for RuCl(OAc)(PPh₃)₃ is predicated on the formation of a key ruthenium-hydride intermediate.

The proposed catalytic cycle involves the following key stages:

  • Ligand Exchange & Alkoxide Formation: The reaction initiates with the coordination of the allylic alcohol to the ruthenium center, often displacing a weakly bound ligand. This is followed by the formation of a ruthenium-alkoxide intermediate. The acetate ligand may play a role in facilitating this step.

  • β-Hydride Elimination: This is the crucial isomerization step. The ruthenium-alkoxide undergoes β-hydride elimination, where a hydrogen atom from the carbon bearing the hydroxyl group is transferred to the ruthenium center. This process generates a transient ruthenium-hydride species and the enol form of the product.

  • Tautomerization & Product Release: The unstable enol rapidly tautomerizes to the thermodynamically more stable carbonyl compound (ketone or aldehyde).

  • Catalyst Regeneration: The ruthenium-hydride species completes the cycle by releasing the product and coordinating a new molecule of the allylic alcohol substrate, thus regenerating the active catalytic species. A hydride complex, [RuHCl(κ3-triphos)], formed by acetate-mediated heterolytic cleavage of dihydrogen has been proposed as the active catalytic species in related systems.[5]

Catalytic Cycle cluster_main Proposed Catalytic Cycle for Isomerization Catalyst RuCl(OAc)(PPh₃)₃ Alkoxide Ru-Alkoxide Intermediate Catalyst->Alkoxide + Allylic Alcohol - HOAc RuH Ru-Hydride Species + Enol Alkoxide->RuH β-Hydride Elimination RuH->Catalyst + Allylic Alcohol - Ketone/Aldehyde Product Ketone/Aldehyde Product RuH->Product Tautomerization & Release Experimental Workflow start Setup charge Charge Flask: - Catalyst - Inert Atmosphere start->charge add Add Solvent & Substrate charge->add react Heat & Stir (e.g., 100°C) add->react monitor Monitor Reaction (TLC / GC) react->monitor monitor->react Incomplete workup Cool & Concentrate monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Sources

Method

Step-by-step synthesis of chlorotris(triphenylphosphine)ruthenium(II) acetate from RuCl3

Application Note: Step-by-Step Synthesis of Chlorotris(triphenylphosphine)ruthenium(II) Acetate from RuCl₃ Executive Summary & Mechanistic Rationale Chlorotris(triphenylphosphine)ruthenium(II) acetate, formulated as RuCl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of Chlorotris(triphenylphosphine)ruthenium(II) Acetate from RuCl₃

Executive Summary & Mechanistic Rationale

Chlorotris(triphenylphosphine)ruthenium(II) acetate, formulated as RuCl(OAc)(PPh₃)₃, is a highly versatile homogeneous precatalyst. It is extensively utilized in advanced organic synthesis, including C-H activation, transfer hydrogenation, and as a precursor for pincer complexes[1]. In modern pharmaceutical development, this complex has been highlighted as a critical catalyst in the synthesis of complex antiviral therapeutics, such as those targeting Retroviridae infections[2].

The synthesis of RuCl(OAc)(PPh₃)₃ from ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is best executed via a robust, self-validating two-step protocol to ensure high catalytic fidelity:

  • Step 1 (Reduction & Coordination): RuCl₃·xH₂O is reacted with an excess of triphenylphosphine (PPh₃) in refluxing methanol. Here, PPh₃ serves a dual purpose: it acts as a strong σ-donor ligand to stabilize the Ru(II) center and as the primary reducing agent, driving the Ru(III) to Ru(II) reduction while being oxidized to triphenylphosphine oxide (OPPh₃)[3]. Methanol acts as the solvent and can serve as a secondary reductant[4].

  • Step 2 (Ligand Substitution): The resulting intermediate, RuCl₂(PPh₃)₃, undergoes a targeted ligand exchange. An excess of sodium acetate (NaOAc) is used to displace a single chloride ligand. The steric bulk of the three PPh₃ ligands and the trans-effect prevent the formation of a bis-acetate complex under these controlled conditions, ensuring high selectivity for the mono-acetate target.

Quantitative Data & Materials

Table 1: Reagent Specifications for Step 1 — Synthesis of RuCl₂(PPh₃)₃

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
RuCl₃·3H₂O 261.47 1.00 1.00 g Ruthenium(III) Precursor
Triphenylphosphine (PPh₃) 262.29 6.00 6.00 g Ligand & Primary Reductant

| Methanol (Anhydrous) | 32.04 | - | 100 mL | Solvent & Secondary Reductant |

Table 2: Reagent Specifications for Step 2 — Synthesis of RuCl(OAc)(PPh₃)₃

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
RuCl₂(PPh₃)₃ 958.83 1.00 1.00 g Ruthenium(II) Intermediate
Sodium Acetate (NaOAc) 82.03 5.00 0.43 g Acetate Source
tert-Butanol (Anhydrous) 74.12 - 40 mL Reaction Solvent

| Dichloromethane (DCM) | 84.93 | - | 30 mL | Extraction Solvent |

Step-by-Step Experimental Protocol

Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)[RuCl₂(PPh₃)₃]

Causality & Trustworthiness: Commercial RuCl₃·xH₂O is often a mixture of Ru(III) and Ru(IV) species. Using a strict 6-fold excess of PPh₃ ensures complete reduction to the uniform Ru(II) oxidation state and prevents the formation of phosphine-deficient, catalytically dead oligomers. Degassing the solvent is critical; ambient oxygen will rapidly re-oxidize the Ru(II) intermediate or oxidize the PPh₃ ligand, severely depressing the yield[3].

  • Preparation: Equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity Argon using standard Schlenk line techniques (3 vacuum/Argon cycles).

  • Reagent Addition: Under a positive flow of Argon, add 1.00 g (3.82 mmol) of RuCl₃·3H₂O and 6.00 g (22.8 mmol) of PPh₃ to the flask.

  • Solvent Introduction: Inject 100 mL of anhydrous, thoroughly degassed methanol via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) with vigorous stirring for 3 hours. Observe the color transition from a dark red/brown solution to a thick suspension of shiny black/brown microcrystals.

  • Isolation: Cool the flask to room temperature. Filter the precipitate using a Schlenk frit under Argon.

  • Purification: Wash the filter cake with degassed cold methanol (3 × 20 mL) to remove the OPPh₃ byproduct and unreacted PPh₃. Follow with a diethyl ether wash (2 × 20 mL) to facilitate drying.

  • Drying: Dry the black/brown microcrystals under high vacuum (10⁻³ mbar) for 4 hours to yield analytically pure RuCl₂(PPh₃)₃.

Synthesis of Chlorotris(triphenylphosphine)ruthenium(II) Acetate [RuCl(OAc)(PPh₃)₃]

Causality & Trustworthiness: The substitution reaction relies on Le Chatelier's principle, driven by a 5-fold excess of NaOAc. tert-Butanol is selected as the solvent because it provides sufficient solubility for the Ru(II) precursor at reflux while minimizing solvolysis side-reactions. The subsequent DCM extraction acts as a physical self-validation step: the target complex is highly soluble in DCM, whereas unreacted NaOAc and the NaCl byproduct are completely insoluble and easily removed[1].

  • Preparation: In a clean 100 mL Schlenk flask purged with Argon, combine 1.00 g (1.04 mmol) of the synthesized RuCl₂(PPh₃)₃ and 0.43 g (5.20 mmol) of anhydrous NaOAc.

  • Solvent Introduction: Add 40 mL of anhydrous, degassed tert-butanol.

  • Reaction: Heat the suspension to reflux for 4 to 6 hours. The successful displacement of the chloride ligand is visually confirmed as the suspension color shifts from dark brown/black to a lighter yellow-orange or reddish-brown hue.

  • Solvent Removal: Cool the reaction to room temperature and remove the tert-butanol completely under reduced pressure.

  • Extraction: Extract the solid residue with 30 mL of anhydrous, degassed DCM. Stir for 15 minutes to ensure complete dissolution of the Ru(II) acetate complex.

  • Filtration: Filter the dark mixture through a tightly packed pad of Celite under inert conditions to remove NaCl and excess NaOAc. Self-Validation: The filtrate must be perfectly clear; any turbidity indicates colloidal salts, requiring a second filtration.

  • Precipitation: Concentrate the clear filtrate to approximately 5 mL under vacuum. Slowly layer or dropwise add 20 mL of degassed hexanes to induce precipitation.

  • Isolation: Collect the resulting solid via filtration, wash with hexanes (2 × 10 mL), and dry under high vacuum overnight to afford the pure RuCl(OAc)(PPh₃)₃ catalyst.

Analytical Characterization (Self-Validating System)

To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be met before deployment in drug development workflows:

  • ³¹P{¹H} NMR (CDCl₃, 162 MHz): The starting material RuCl₂(PPh₃)₃ exhibits a characteristic resonance profile (often an AB₂ system or a broadened singlet near 40–50 ppm depending on isomer dynamics). The product RuCl(OAc)(PPh₃)₃ will display a distinct shift due to the altered trans-influence of the acetate ligand, confirming complete conversion.

  • ¹H NMR (CDCl₃, 400 MHz): A diagnostic sharp singlet must appear between 1.20–1.80 ppm, corresponding to the methyl protons of the coordinated acetate ligand (3H, –OOCCH₃). This must integrate accurately against the 45 aromatic protons of the PPh₃ ligands (6.80–7.80 ppm).

  • FT-IR (ATR): The successful incorporation of the acetate ligand is confirmed by the appearance of strong asymmetric ( νasym​ ) and symmetric ( νsym​ ) carboxylate stretching bands around 1530–1600 cm⁻¹ and 1420–1450 cm⁻¹, respectively.

Mandatory Visualization

SynthesisWorkflow A RuCl₃·3H₂O (Ru(III) Precursor) C Step 1: Reduction & Coordination Reflux in Degassed MeOH A->C B Excess PPh₃ (Ligand & Reductant) B->C D RuCl₂(PPh₃)₃ (Intermediate) C->D Filtration & Wash F Step 2: Ligand Substitution Reflux in t-BuOH D->F E NaOAc (Acetate Source) E->F G RuCl(OAc)(PPh₃)₃ (Target Catalyst) F->G Extraction & Precipitation

Fig 1: Mechanistic workflow for the step-by-step synthesis of RuCl(OAc)(PPh₃)₃ from RuCl₃.

References[1] MilliporeSigma. "Chlorotris(triphenylphosphine)ruthenium(II) acetate 97%". Sigma-Aldrich Product Catalog. URL:https://www.sigmaaldrich.com/US/en/product/aldrich/766267[3] Wikipedia Contributors. "Dichlorotris(triphenylphosphine)ruthenium(II)". Wikipedia, The Free Encyclopedia. URL:https://en.wikipedia.org/wiki/Dichlorotris(triphenylphosphine)ruthenium(II)[2] Gilead Sciences, Inc. "Methods and intermediates for preparing a therapeutic compound useful in the treatment of retroviridae viral infection". Google Patents (WO2019161280A1). URL:https://patents.google.com/patent/WO2019161280A1/en[4] Wilhelm, T. E., et al. "Synthesis and Applications of RuCl2(CHR')(PR3)2: The Influence of the Alkylidene Moiety on Metathesis Activity". ACS Publications (Journal of the American Chemical Society). URL:https://pubs.acs.org/doi/10.1021/ja963817f

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Aerobic Deactivation of RuCl(OAc)(PPh3)3

Welcome to the Technical Support Center for Chlorotris(triphenylphosphine)ruthenium(II) acetate . This guide is designed for researchers and drug development professionals experiencing catalyst death, irreproducible yiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chlorotris(triphenylphosphine)ruthenium(II) acetate . This guide is designed for researchers and drug development professionals experiencing catalyst death, irreproducible yields, or kinetic stalling when utilizing RuCl(OAc)(PPh3)3 in homogeneous catalysis.

Below, you will find a mechanistic breakdown of aerobic deactivation, quantitative impact data, and self-validating troubleshooting protocols to ensure absolute scientific integrity in your workflows.

Part 1: The Mechanistic Root Cause (FAQs)

Q: Why does my RuCl(OAc)(PPh3)3 catalyst lose activity so rapidly in the presence of trace air? A: The vulnerability of this catalyst lies in the oxidation of its ligands. Ruthenium(II) is a "soft" transition metal that forms stable σ -bonds with "soft" phosphorus donors like triphenylphosphine (PPh3). When exposed to aerobic environments, dissolved oxygen rapidly oxidizes the PPh3 ligands into triphenylphosphine oxide (OPPh3) [[1]]().

Because oxygen is a "hard" donor, the resulting Ru(II)-OPPh3 bond suffers from a Hard-Soft Acid-Base (HSAB) mismatch, making it highly hemilabile. This leads to the rapid dissociation of OPPh3, creating a coordinatively unsaturated 16-electron ruthenium species [[2]](). Stripped of the steric protection of the third phosphine, these highly reactive intermediates irreversibly dimerize or undergo further oxidation into catalytically dead Ru(III)/Ru(IV) oxide clusters 3.

G A RuCl(OAc)(PPh3)3 (Active Catalyst) C RuCl(OAc)(PPh3)2(OPPh3) (Oxidized State) A->C + O2 B O2 Exposure B->C D Ligand Dissociation (- OPPh3) C->D E Coordinative Unsaturation D->E F Inactive Ru Oxides (Deactivated) E->F Aggregation

Mechanistic pathway of RuCl(OAc)(PPh3)3 deactivation via phosphine oxidation.

Q: Can I just add excess triphenylphosphine to the reaction to stabilize the catalyst? A: While adding 10-20 mol% of free PPh3 can thermodynamically push the equilibrium away from coordinative unsaturation, it is a double-edged sword. Free triphenylphosphine strongly competes with your substrate for the vacant coordination sites on the ruthenium center. This competitive inhibition significantly depresses the overall catalytic activity and turnover frequency (TOF) [[3]](). Rigorous exclusion of oxygen is vastly superior to chemical compensation.

Part 2: Quantitative Impact of Aerobic Exposure

To understand the necessity of strict anaerobic protocols, refer to the following data summarizing the degradation kinetics of Ru-PPh3 systems under various atmospheric conditions.

Atmospheric ConditionEst. Dissolved O₂ (Toluene, 25°C)PPh₃ Oxidation RateCatalyst Half-LifeRelative Catalytic TON
Open Air (No protection) ~2.0 mMExtremely High< 30 minutes< 5%
Standard N₂ Sparging (15 min) ~0.1 mMModerate~4-6 hours40-60%
Schlenk Line (3x Evacuate/Refill) ~0.01 mMLow~24 hours85-90%
Rigorous Freeze-Pump-Thaw (3x) < 0.001 mMNegligible> 72 hours100% (Baseline)

Part 3: Troubleshooting Guides & Experimental Workflows

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Standard inert gas sparging relies on partial pressure displacement and often leaves trace oxygen sufficient to poison sensitive Ru(II) catalysts. The Freeze-Pump-Thaw (FPT) method exploits the physical phase change of the solvent to forcefully expel dissolved gases under high vacuum.

Self-Validation Mechanism: This protocol is inherently self-validating. During the thaw step, trapped gases form visible bubbles. When the solvent thaws completely clear without any effervescence, the system has validated its own anaerobic state.

Step-by-Step Methodology:

  • Preparation: Place the reaction solvent in a heavy-walled Schlenk flask equipped with a PTFE valve. Ensure the flask is no more than 50% full to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen (LN2) dewar until the solvent is completely frozen solid.

  • Pump: Open the PTFE valve to a high-vacuum Schlenk line for 5–10 minutes to evacuate the headspace of all gases.

  • Isolate: Close the PTFE valve to isolate the flask from the vacuum.

  • Thaw: Remove the flask from the LN2 and place it in a room-temperature water bath. As the solvent melts, dissolved O2 and N2 will violently bubble out of the liquid phase into the headspace.

  • Iterate: Repeat steps 2 through 5. You must perform a minimum of three cycles . The process is complete when no bubbles are observed during the final thaw step.

  • Backfill: Backfill the flask with ultra-high purity Argon. The solvent is now ready for RuCl(OAc)(PPh3)3 addition.

G S1 Step 1: Freeze Submerge flask in LN2 S2 Step 2: Pump Open to vacuum (5-10 min) S1->S2 S3 Step 3: Isolate Close vacuum valve S2->S3 S4 Step 4: Thaw Warm to RT, release O2 S3->S4 S5 Bubbles observed during thaw? S4->S5 S5->S1 Yes (Repeat) S6 Backfill with Argon Ready for Catalyst S5->S6 No (Validated)

Self-validating freeze-pump-thaw workflow for absolute solvent degassing.

Protocol 2: Catalyst Quality Control via ³¹P NMR

Visual inspection of the catalyst (e.g., looking for a color shift from brown/black to a dull green) is highly subjective and insensitive to early-stage degradation. To troubleshoot a stalled reaction, you must verify the integrity of your RuCl(OAc)(PPh3)3 batch using ³¹P NMR spectroscopy.

Self-Validation Mechanism: The integration ratio between the coordinated PPh3 signals and the free OPPh3 signal provides an exact, mathematical purity metric.

Step-by-Step Methodology:

  • Sample Prep: Inside an Argon-filled glovebox, dissolve 15 mg of the suspect RuCl(OAc)(PPh3)3 in 0.6 mL of anhydrous, rigorously degassed CD2Cl2 or C6D6.

  • Transfer: Transfer the solution into a J. Young NMR tube equipped with a PTFE screw cap to prevent air ingress during transit to the spectrometer.

  • Acquisition: Acquire a ³¹P{¹H} NMR spectrum (typically 128-256 scans depending on concentration).

  • Diagnostic Analysis:

    • Healthy Catalyst: You will observe the characteristic resonances for the coordinated PPh3 ligands (chemical shifts vary slightly by solvent but typically appear as closely spaced multiplets or AB2 patterns in the 30-50 ppm range).

    • Degraded Catalyst: Look for a sharp, massive singlet at δ = 29.0 ppm 1. This is the definitive fingerprint of free triphenylphosphine oxide (OPPh3).

  • Action: If the integral of the OPPh3 peak at 29 ppm is >5% relative to the coordinated phosphine peaks, the catalyst batch is compromised and must be discarded or recrystallized.

Part 4: References

  • Catalyst speciation and deactivation in the ruthenium-mediated transformation... Source: RSC Publishing URL:[Link]

  • Ruthenium-Promoted Radical Processes Toward Fine Chemistry Source: ORBi (University of Liège) URL:[Link]

  • Application of Rhenium and Ruthenium Organometallic Complexes in Carbonyl Olefination Source: mediaTUM (Technical University of Munich) URL:[Link]

Sources

Optimization

Technical Support Center: Handling and Storage Protocols for RuCl(OAc)(PPh3)3

Welcome to the Technical Support Center for RuCl(OAc)(PPh3)3 (Chlorotris(triphenylphosphine)ruthenium(II) acetate). Designed for researchers, scientists, and drug development professionals, this guide provides authoritat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for RuCl(OAc)(PPh3)3 (Chlorotris(triphenylphosphine)ruthenium(II) acetate). Designed for researchers, scientists, and drug development professionals, this guide provides authoritative, field-proven protocols to ensure the integrity of your air-sensitive ruthenium precatalysts.

Core Directive: The Causality of Air-Sensitivity

RuCl(OAc)(PPh3)3 is a highly versatile precatalyst utilized in transfer hydrogenations, isomerizations, and complex C-H functionalization workflows . However, its efficacy is strictly governed by its structural integrity. Handling this complex requires managing delicate chemical equilibria rather than just following mechanical steps.

Mechanistic Vulnerability & Causality:

  • Ligand Oxidation: The triphenylphosphine (PPh3) ligands are highly susceptible to oxidation by atmospheric O₂. This reaction forms triphenylphosphine oxide (OPPh3). Because OPPh3 is a significantly weaker σ-donor compared to PPh3, it rapidly dissociates from the Ru(II) center. This leaves the metal under-coordinated and prone to aggregation into inactive "ruthenium black" .

  • Metal Oxidation: The Ru(II) center (d⁶ electron configuration) can be irreversibly oxidized to Ru(III) upon exposure to oxygen and moisture, fundamentally altering its catalytic reactivity and redox potential .

  • Hydrolysis: Trace moisture drives the hydrolysis of the acetate (OAc) ligand or forces the coordination of water molecules, which sterically and electronically impedes the entry of target substrates into the catalytic cycle.

DegradationPathway RuActive RuCl(OAc)(PPh3)3 (Active Precatalyst) Exposure O2 / H2O Exposure RuActive->Exposure OxidationPPh3 Ligand Oxidation (PPh3 -> OPPh3) Exposure->OxidationPPh3 OxidationRu Metal Oxidation (Ru(II) -> Ru(III)) Exposure->OxidationRu LigandLoss Ligand Dissociation OxidationPPh3->LigandLoss Inactive Inactive Ru Species (Catalyst Death) OxidationRu->Inactive LigandLoss->Inactive

Fig 1: Degradation pathway of RuCl(OAc)(PPh3)3 upon exposure to atmospheric oxygen and moisture.

Quantitative Data & Storage Protocols

To prevent the degradation cascade, storage conditions must strictly exclude O₂ and H₂O. The following parameters are engineered to maximize the shelf-life of the complex.

Table 1: Optimal Storage Parameters and Physicochemical Data

ParameterSpecification / RequirementCausality / Rationale
CAS Number 55978-89-7Unique identifier for the specific acetate derivative .
Molecular Weight 982.42 g/mol Required for precise mol% catalyst loading calculations.
Temperature 2 °C to 8 °C (Refrigerated)Slows down kinetic degradation pathways and thermal dissociation of PPh3 .
Atmosphere Argon or Nitrogen (Inert)Prevents O₂-mediated oxidation of PPh3 and Ru(II).
Container Amber glass, PTFE-lined septumProtects from photo-induced ligand dissociation (light sensitivity).
Shelf-Life >12 months (unopened, inert)Once opened, shelf-life drops to <3 months unless strictly stored in a glovebox.

Experimental Protocols: Self-Validating Workflows

Every protocol executed with RuCl(OAc)(PPh3)3 must be a self-validating system . This means the workflow itself contains built-in checks to confirm the absence of oxygen before the reaction proceeds.

Workflow: Schlenk Line Setup & Reaction Initiation

Step 1: Glovebox Preparation (Solid Transfer)

  • Transfer the sealed RuCl(OAc)(PPh3)3 vial into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Weigh the required mass into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a high-quality rubber septum and wrap the seal with Parafilm. Causality: Weighing in the ambient air exposes the high-surface-area solid to moisture, initiating surface degradation before the reaction even begins.

Step 2: The Purge Cycle (Benchtop)

  • Connect the sealed Schlenk flask to the Schlenk line via the side-arm.

  • Apply vacuum for 3–5 minutes to remove any trace atmosphere introduced inside the side-arm during connection.

  • Backfill the flask with Argon.

  • Repeat the Vacuum/Argon cycle exactly three times . Causality: A single purge leaves ~3% residual atmosphere. Three cycles exponentially reduce O₂ levels to <10 ppm, ensuring catalyst survival. Self-Validation: The vacuum gauge must read <0.1 mmHg during each cycle; failure to reach this indicates a fatal leak.

Step 3: Degassed Solvent Addition

  • Using a Hamilton gas-tight syringe, purge the syringe barrel with Argon three times.

  • Draw the required volume of rigorously degassed solvent (e.g., sparged with Argon for 30 mins or subjected to three freeze-pump-thaw cycles).

  • Inject the solvent into the Schlenk flask dropwise. Self-Validation Check: The solution should immediately form a clear, orange-brown to red-brown homogeneous mixture. If the solution rapidly turns black or dark green, oxygen contamination has occurred and the setup must be aborted.

SchlenkWorkflow Start Weigh Catalyst (Glovebox) Transfer Transfer to Schlenk Flask Start->Transfer Vacuum Apply Vacuum (5 mins) Transfer->Vacuum Argon Backfill with Argon (Repeat 3x) Vacuum->Argon Argon->Vacuum Purge Cycle Solvent Add Degassed Solvent (Syringe Transfer) Argon->Solvent Reaction Catalytic Cycle Initiated Solvent->Reaction

Fig 2: Step-by-step Schlenk line purge cycle and solvent transfer workflow for air-sensitive setups.

Troubleshooting & FAQs

Q1: My RuCl(OAc)(PPh3)3 solid changed color from a vibrant orange-brown to a dull, dark green/black. Is it still usable? A: No. The color shift to dark green or black is a visual self-validation that the complex has degraded. The darkening typically indicates the oxidation of Ru(II) to Ru(III) species or the formation of polymeric "ruthenium black" due to the loss of oxidized PPh3 ligands. Using this degraded batch will result in poor conversions and irreproducible kinetics.

Q2: How can I quantitatively verify the integrity of my precatalyst before a critical, large-scale reaction? A: The most authoritative and non-destructive method is ³¹P{¹H} NMR spectroscopy. Dissolve a small sample in anhydrous, degassed CD₂Cl₂ under argon.

  • Intact Catalyst: You will observe a set of sharp resonances corresponding to the coordinated PPh3 ligands.

  • Degraded Catalyst: The appearance of a sharp singlet at ~+29 ppm is the definitive marker for triphenylphosphine oxide (OPPh3) . If the integral of the OPPh3 peak exceeds 5% relative to the coordinated ligands, discard the batch.

Table 2: Diagnostic ³¹P NMR Shifts for Validation

Species³¹P NMR Shift (ppm)Implication
Free PPh3 ~ -5.0 ppmLigand dissociation; potential thermal degradation.
OPPh3 ~ +29.0 ppmDefinitive marker of oxygen exposure/oxidation.
Coordinated PPh3 +30.0 to +50.0 ppmIntact active precatalyst (multiplets depend on exact geometry).

Q3: My transfer hydrogenation reaction gave a low yield, but I used a fresh bottle of RuCl(OAc)(PPh3)3. What went wrong? A: If the catalyst is fresh, the failure point is almost certainly your solvent or substrates. Solvents like THF or Toluene can dissolve up to 2 mM of oxygen at room temperature. If you did not rigorously degas your solvent, the dissolved O₂ will instantly oxidize the ppm-level Ru catalyst upon addition . Causality Rule: A fresh catalyst cannot overcome contaminated reaction media.

Q4: Can I recover or repurify oxidized RuCl(OAc)(PPh3)3? A: While theoretically possible via recrystallization from degassed solvents (e.g., DCM/hexane) in a glovebox, it is practically discouraged for standard synthetic workflows. The cost of labor and the risk of trace inactive Ru species poisoning your kinetic studies far outweigh the cost of purchasing or synthesizing a fresh batch.

References

  • National Institutes of Health (NIH). "An air- and moisture-stable ruthenium precatalyst for diverse reactivity". PMC.[Link]

  • American Elements. "Chlorotris(triphenylphosphine)ruthenium(II) Acetate". American Elements.[Link]

Troubleshooting

Minimizing triphenylphosphine oxidation during ruthenium(II) acetate catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ruthenium(II) acetate catalysis. This guide is designed to provide in-depth troubleshooting advice and ans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ruthenium(II) acetate catalysis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a focus on a critical and often encountered challenge: the oxidation of triphenylphosphine (PPh₃) ligands. Understanding and mitigating this side reaction is paramount for achieving reproducible and high-yielding catalytic transformations.

Section 1: Understanding Triphenylphosphine Oxidation

Triphenylphosphine is a common ligand in organometallic chemistry, valued for its steric and electronic properties. However, it is susceptible to oxidation to triphenylphosphine oxide (Ph₃PO), especially in the presence of air.[1][2] This oxidation can be detrimental to catalytic reactions for several reasons:

  • Catalyst Deactivation: The formation of Ph₃PO can alter the coordination sphere of the ruthenium center, leading to less active or completely inactive catalytic species.

  • Altered Reaction Kinetics: The change in the ligand environment can significantly impact the rate and selectivity of the desired chemical transformation.[3]

  • Product Purification Challenges: Ph₃PO is a common byproduct that can be difficult to separate from the desired reaction products, often requiring tedious purification steps.[4][5][6]

The oxidation is often catalyzed by the metal center itself, creating a complex interplay between the desired catalytic cycle and the undesired oxidation pathway.[4][7][8]

Troubleshooting Guide: Minimizing PPh₃ Oxidation

This section addresses common issues related to PPh₃ oxidation in a practical question-and-answer format.

Issue 1: My reaction mixture is turning from a homogenous brown/orange to a heterogeneous yellow-green, and the catalytic activity has dropped.

  • Question: What is causing this color change and loss of activity?

  • Answer: This is a classic indicator of catalyst decomposition, often linked to the oxidation of PPh₃. The resulting Ph₃PO can coordinate to the ruthenium center, leading to the formation of different, often less soluble and catalytically inactive, ruthenium species. The yellow-green precipitate is likely a sign of such decomposition products.

  • Troubleshooting Steps:

    • Rigorous Deoxygenation of Solvents and Reagents: The primary culprit is often dissolved oxygen in the reaction solvent.[9][10][11] It is crucial to use properly degassed solvents.

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[12][13] Even small leaks in your apparatus can introduce enough oxygen to cause problems.

    • PPh₃ Purity: Use high-purity PPh₃. Commercially available PPh₃ can contain Ph₃PO as an impurity.[1] If you suspect your PPh₃ is old or has been exposed to air, it can be recrystallized from hot ethanol or isopropanol to remove the more polar Ph₃PO.[1][14]

Issue 2: My reaction is sluggish, and I suspect slow oxidation of PPh₃ over the course of the reaction.

  • Question: How can I proactively prevent slow PPh₃ oxidation during a long reaction time?

  • Answer: For extended reactions, even trace amounts of oxygen can accumulate and lead to significant ligand oxidation. The key is to maintain a rigorously anaerobic environment throughout the experiment.

  • Preventative Measures:

    • Solvent Purification: For highly sensitive reactions, consider using a solvent purification system that removes both water and oxygen.[15][16] These systems typically pass the solvent through columns of activated alumina and a supported copper catalyst.[15]

    • Glovebox Technique: Whenever possible, set up your reactions in a glovebox with a low-oxygen and low-moisture atmosphere.[12]

    • Positive Pressure of Inert Gas: If a glovebox is not available, maintain a positive pressure of a high-purity inert gas throughout the reaction. This can be achieved using a bubbler system connected to your Schlenk line.

Issue 3: I have followed all the standard procedures for inert atmosphere reactions, but I am still observing PPh₃ oxidation. What else could be the problem?

  • Question: Are there any less obvious sources of oxidation I should consider?

  • Answer: Yes, several other factors can contribute to PPh₃ oxidation.

  • Advanced Troubleshooting:

    • Peroxides in Solvents: Ethereal solvents like THF and diethyl ether can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents. Always test for and remove peroxides from such solvents before use.

    • Oxidizing Impurities in Substrates: Your starting materials or other reagents could contain oxidizing impurities. If possible, purify your substrates before use.

    • Air-Sensitive Reagents: Some reagents are inherently air-sensitive and can promote oxidation. Handle all components of your reaction mixture with care under an inert atmosphere.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing using the Freeze-Pump-Thaw Method

This is one of the most effective methods for removing dissolved gases from a solvent.[9][10][17]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Schlenk line (vacuum/inert gas manifold)

Procedure:

  • Add the solvent to a Schlenk flask, filling it no more than two-thirds full.

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Once frozen, open the flask to the vacuum and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen dewar.

  • Allow the solvent to thaw completely. You will likely see gas bubbles being released from the liquid.

  • Repeat the freeze-pump-thaw cycle at least two more times.

  • After the final thaw, backfill the flask with a high-purity inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: Purification of Triphenylphosphine by Recrystallization

This procedure removes the common impurity, triphenylphosphine oxide.[1]

Materials:

  • Triphenylphosphine (to be purified)

  • Ethanol or Isopropanol

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the triphenylphosphine in a minimal amount of hot ethanol or isopropanol.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Collect the purified triphenylphosphine crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Degassing MethodEffectivenessTime RequiredScale
Sparging Moderate30-60 minLarge
Freeze-Pump-Thaw High1-2 hoursSmall to Medium
Solvent Purification System Very HighContinuousLarge

Table 1: Comparison of common solvent degassing techniques.[9][11][17][18]

Visualizations

PPh3_Oxidation cluster_catalysis Desired Catalytic Cycle cluster_oxidation Undesired Oxidation Pathway Ru_cat Ru(II)-PPh3 Catalyst Ru_intermediate Catalytic Intermediate Ru_cat->Ru_intermediate + Substrate PPh3_ligand PPh3 Ru_cat->PPh3_ligand contains Deactivated_Ru Deactivated Ru Species Ru_cat->Deactivated_Ru Deactivation Substrate Substrate Product Product Ru_intermediate->Product - Product O2 O2 (contaminant) O2->PPh3_ligand Oxidizes Ph3PO Ph3PO PPh3_ligand->Ph3PO Ph3PO->Deactivated_Ru Coordinates to Ru

Caption: The interplay between the desired catalytic cycle and the undesired PPh₃ oxidation pathway.

Degassing_Workflow start Start: Solvent with Dissolved O2 freeze 1. Freeze Solvent (Liquid N2) start->freeze pump 2. Evacuate Headspace (High Vacuum) freeze->pump thaw 3. Thaw Solvent pump->thaw repeat Repeat 2x thaw->repeat repeat->freeze Yes backfill 4. Backfill with Inert Gas (Ar or N2) repeat->backfill No end End: Degassed Solvent backfill->end

Caption: Step-by-step workflow for the freeze-pump-thaw degassing method.

Frequently Asked Questions (FAQs)

  • Q: Can I use a less expensive inert gas like nitrogen instead of argon?

    • A: For most applications, high-purity nitrogen is sufficient.[12] However, for extremely air-sensitive reactions, argon is preferred due to its higher density, which can provide a better "blanket" over the reaction mixture.[12]

  • Q: How can I tell if my PPh₃ has started to oxidize upon storage?

    • A: Triphenylphosphine is a white crystalline solid. If it appears clumpy, has a yellowish tint, or has lost its crystalline appearance, it may have started to oxidize. A definitive way to check for Ph₃PO is by ³¹P NMR spectroscopy, where PPh₃ has a chemical shift of approximately -5 ppm and Ph₃PO is around +25-30 ppm.

  • Q: Are there alternative phosphine ligands that are less prone to oxidation?

    • A: Yes, researchers have developed phosphine ligands with different steric and electronic properties that can exhibit enhanced stability. For example, chelating phosphine ligands can sometimes offer greater resistance to dissociation and subsequent oxidation.[19][20] However, the choice of ligand is highly dependent on the specific catalytic reaction.

  • Q: What is the best way to store PPh₃?

    • A: Triphenylphosphine should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. For long-term storage, keeping it inside a glovebox is ideal.[12]

References

  • Vertex AI Search. (n.d.). The Role of Dichlorotris(triphenylphosphine)ruthenium(II) in Advanced Materials.
  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (n.d.). Safe and Convenient Procedure for Solvent Purification. Organometallics.
  • American Chemical Society. (n.d.). Synthesis, characterization, and stability of ruthenium(II) piano stool complexes stabilized by phosphine ligands | Poster Board #433.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of ruthenium (II) complexes with mondtertiary phosphines and arsities.
  • Park, S., & Roy, M. (2019, November 1). Degassing Solvents. University of Wisconsin-Madison.
  • Wikipedia. (n.d.). Triphenylphosphine.
  • Wikipedia. (n.d.). Degassing.
  • JoVE. (2015, March 4). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling.
  • ACS Publications. (2007, November 29). Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex | Inorganic Chemistry.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Thieme. (n.d.). 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents.
  • Water & Wastewater. (2024, August 16). How To Degas Water.
  • Royal Society of Chemistry. (n.d.). Carboxylato-triphenylphosphine complexes of ruthenium, cationic triphenylphosphine complexes derived from them, and their behaviour as homogeneous hydrogenation catalysts for alkenes. Journal of the Chemical Society, Dalton Transactions.
  • Wikipedia. (n.d.). Triphenylphosphine oxide.
  • MilliporeSigma. (2021, January 15). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions.
  • Ataman Kimya. (n.d.). TPP (TRIPHENYL PHOSPHINE).
  • ChemicalBook. (n.d.). TRIPHENYLPHOSPHINE.
  • RSC Publishing. (n.d.). Catalytic Oxidation of Triphenylphosphine using a Ruthenium-Oxygen Complex.
  • ACS.org. (n.d.). The use of alternative solvent purification techniques.
  • Indian Academy of Sciences. (1986). RuCI2(PPh3)3 catalyzed oxidation of secondary alcohols with N-methylmorpholine N-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 125-132.
  • Sieffert, N., & Bühl, M. (2010). Hydrogen generation from alcohols catalyzed by ruthenium-triphenylphosphine complexes: multiple reaction pathways. Journal of the American Chemical Society, 132(23), 8056–8070. [Link]. Retrieved from

  • ResearchGate. (2025, August 10). Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex.
  • RSC Publishing. (n.d.). Catalytic oxidation of triphenylphosphine using a ruthenium–oxygen complex. Journal of the Chemical Society D: Chemical Communications.
  • ACS Publications. (n.d.). Synthesis and characterization of ruthenium acetate complexes containing triphosphines | Inorganic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How to Degas Solvents.
  • ResearchGate. (2025, October 17). On the Catalytic Activity of [RuH2(PPh3)3(CO)] (PPh3=triphenylphosphine) in Ruthenium‐Catalysed Generation of Hydrogen from Alcohols: a Combined Experimental and DFT study.
  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
  • RSC Publishing. (n.d.). Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions.
  • OSTI. (1991, December 1). Synthesis and characterization of ruthenium(II) and ruthenium(III) complexes with some polydentate ligands (Journal Article) | ETDEWEB.
  • RSC Publishing. (2023, March 6). Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization. Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid.
  • Common Organic Chemistry. (n.d.). Triphenylphosphine.
  • ACS Publications. (2023, March 1). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid | The Journal of Organic Chemistry.
  • ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega.
  • ACS Publications. (2019, February 1). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C–H Silylation and Dehalogenation | Organic Letters.
  • RSC Publishing. (n.d.). Ruthenium(ii)/acetate catalyzed intermolecular dehydrogenative ortho C–H silylation of 2-aryl N-containing heterocycles. Organic & Biomolecular Chemistry.
  • PubMed. (2019, February 15). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C-H Silylation and Dehalogenation.
  • Sci-Hub. (2009). Ruthenium(II) Acetate Catalyst for Direct Functionalisation of sp2‐C H Bonds with Aryl Chlorides and Access to Tris‐ Heterocyclic Molecules. Advanced Synthesis & Catalysis, 351(11–12), 1737–1743.
  • Johnson Matthey. (n.d.). Ru-112.

Sources

Optimization

Solvent selection for optimizing chlorotris(triphenylphosphine)ruthenium(II) acetate reactions

Welcome to the technical support and troubleshooting center for Chlorotris(triphenylphosphine)ruthenium(II) acetate [RuCl(OAc)(PPh3)3, CAS: 55978-89-7]. This guide is designed for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Chlorotris(triphenylphosphine)ruthenium(II) acetate [RuCl(OAc)(PPh3)3, CAS: 55978-89-7]. This guide is designed for researchers and drug development professionals utilizing this versatile 16-electron precatalyst in homogeneous catalysis, including hydrogenations, isomerizations, and "borrowing hydrogen" methodologies.

Because the catalytic cycle of RuCl(OAc)(PPh3)3 relies heavily on the generation of vacant coordination sites, solvent selection is the single most critical variable in optimizing your reaction yields and preventing catalyst poisoning.

Solvent Selection Matrix

To achieve optimal conversion, the solvent must balance catalyst solubility with coordination inertness. The table below summarizes quantitative and qualitative data regarding solvent compatibility with RuCl(OAc)(PPh3)3.

Solvent ClassExamplesCoordination BehaviorImpact on RuCl(OAc)(PPh3)3Recommended Applications
Non-Coordinating (Aromatic/Halogenated) Toluene, Benzene, DCMNon-coordinatingExcellent solubility; maintains vacant coordination sites for substrate binding.Direct Hydrogenation, Isomerization, Cross-Coupling.
Protic (H-Donors) Isopropanol, EthanolWeakly coordinating / ReactiveActs as a hydrogen source via β-hydride elimination.Transfer Hydrogenation.
Protic (Redox-Inert) tert-Butanol, tert-Amyl AlcoholNon-coordinatingProvides polarity; cannot be oxidized by the Ru center due to lack of α-hydrogen.Borrowing Hydrogen (N-alkylation).
Strongly Coordinating DMSO, Acetonitrile, PyridineStrongly coordinatingIrreversibly binds to the Ru center, forming an inert 18-electron complex.Avoid during catalysis. (Used for post-reaction Ru removal).
Aliphatic Hydrocarbons Hexane, HeptaneNon-coordinatingPoor solubility; catalyst remains as an inactive suspension.Avoid unless used as a minor co-solvent.

Troubleshooting Guides & FAQs

Q: Why is my hydrogenation reaction failing when using Acetonitrile or DMSO as a solvent? A: RuCl(OAc)(PPh3)3 is a 16-electron precatalyst. To initiate the catalytic cycle, a bulky triphenylphosphine (PPh3) ligand must dissociate to generate a coordinatively unsaturated 14-electron active species [1]. Strongly coordinating polar aprotic solvents (such as Acetonitrile or DMSO) competitively and irreversibly bind to this vacant coordination site. This forms an inert 18-electron complex, effectively poisoning the catalyst. Solution: Switch to a non-coordinating solvent such as Toluene or Dichloromethane (DCM).

Q: My catalyst isn't dissolving in hexane, and the reaction is stalling. What should I do? A: RuCl(OAc)(PPh3)3 is a chocolate-brown solid with a melting point of 223–244 °C [2]. It exhibits exceptionally poor solubility in aliphatic hydrocarbons like hexane. If the catalyst remains in suspension, the reaction cannot proceed homogeneously. Solution: Use aromatic solvents (e.g., Benzene, Toluene) which readily dissolve the complex. If a non-polar environment is strictly required, use Toluene and gently heat to 60–80 °C to ensure complete dissolution prior to introducing the substrate.

Q: What is the optimal solvent for "Borrowing Hydrogen" (N-alkylation of amines with alcohols)? A: For borrowing hydrogen methodologies, the solvent must provide sufficient polarity to dissolve both the amine and the intermediate imine without participating in the hydrogen transfer process. Solution: tert-Butanol or tert-Amyl alcohol are the industry standards. As tertiary alcohols, they lack an α-hydrogen and cannot be oxidized by the Ru(II) center, making them non-nucleophilic, redox-inert spectators that stabilize the polar transition states without acting as competing hydrogen donors [3].

Mechanistic Workflows & Decision Logic

Solvent Selection Logic Tree

The following logic tree illustrates the causality behind solvent selection based on the desired reaction pathway.

SolventLogic Root Reaction Type H2 Direct Hydrogenation / Isomerization Root->H2 TransferH Transfer Hydrogenation / Borrowing Hydrogen Root->TransferH NonCoord Use Non-Coordinating: Toluene, Benzene, DCM H2->NonCoord Poison Avoid Coordinating: DMSO, MeCN, Pyridine H2->Poison Protic Use Protic / H-Donors: IPA, tert-Butanol TransferH->Protic TransferH->Poison

Decision matrix for solvent selection in RuCl(OAc)(PPh3)3 catalyzed reactions.

Ruthenium Byproduct Removal Workflow

Trace ruthenium byproducts can cause product discoloration and catalyze unwanted side reactions (e.g., double bond isomerization) during storage. Because DMSO strongly coordinates to the Ru center, it is intentionally used post-reaction to alter the polarity of the catalyst, allowing it to be trapped on silica gel [4].

RuRemoval Step1 Crude Reaction Mixture (Contains Ru Byproducts) Step2 Add 50 eq. DMSO or TPPO (Coordinates to Ru) Step1->Step2 Step3 Stir 8-12 hours at Room Temp Step2->Step3 Step4 Filter through Silica Gel Pad Step3->Step4 Step5 Pure Product (<0.04 µg Ru residual) Step4->Step5

Workflow for the quantitative removal of ruthenium byproducts using DMSO or TPPO.

Experimental Protocols

Protocol A: N-Alkylation of Amines via Borrowing Hydrogen

This protocol utilizes a redox-inert solvent to ensure the catalyst exclusively oxidizes the primary alcohol substrate.

  • Preparation: In a nitrogen-filled glovebox, add RuCl(OAc)(PPh3)3 (2–5 mol%) and a base such as 1 (10–20 mol%) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous tert-butanol (0.5 M relative to the substrate). Causality:tert-butanol is redox-inert and will not compete with the primary alcohol substrate for oxidation by the Ru(II) center.

  • Substrate Introduction: Add the primary alcohol (1.0 equiv) and the amine (1.1 equiv) via syringe.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 110 °C under vigorous stirring for 12–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the bulk ruthenium catalyst.

Protocol B: Quantitative Removal of Ruthenium Byproducts

This protocol leverages the "catalyst poisoning" effect of coordinating solvents to strip Ru from the product stream [4].

  • Quenching: To the crude reaction mixture (typically in toluene or DCM), add 50 equivalents of Triphenylphosphine oxide (TPPO) or Dimethyl sulfoxide (DMSO) relative to the initial Ru catalyst loading.

  • Coordination Phase: Stir the mixture at room temperature for 8 to 12 hours. Causality: DMSO/TPPO strongly coordinates to the Ru center, forming highly polar complexes that have a strong affinity for stationary phases.

  • Filtration: Pass the mixture through a pad of silica gel, eluting with a suitable organic solvent (e.g., Hexane/Ethyl Acetate).

  • Concentration: Concentrate the filtrate in vacuo. The resulting product will have residual Ru levels as low as <0.04 µg per 5 mg of product.

References

  • Title: Dichlorotris(triphenylphosphine)ruthenium(II)
  • Title: Chlorotris(triphenylphosphine)ruthenium(II)
  • Title: Sodium acetate trihydrate (Cas 6131-90-4)
  • Title: A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions Source: Organic Chemistry Portal URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: RuCl(OAc)(PPh3)3 vs. RuCl2(PPh3)3 in Catalytic Transfer Hydrogenation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, catalytic efficiency, and protocol optimization for ketone/imine reduction. Executive Summary In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, catalytic efficiency, and protocol optimization for ketone/imine reduction.

Executive Summary

In the realm of homogeneous catalysis, ruthenium(II) phosphine complexes are the gold standard for the transfer hydrogenation (TH) of carbonyls and imines. While RuCl₂(PPh₃)₃ (Wilkinson’s ruthenium analog) has historically served as the foundational precatalyst[1], its reliance on strong external bases limits its utility in complex, base-sensitive pharmaceutical syntheses.

The mono-acetate derivative, RuCl(OAc)(PPh₃)₃ , addresses this limitation through a fundamental mechanistic shift. By substituting one chloride with an acetate ligand, the complex gains an "internal base" that acts as a proton shuttle[2]. This guide provides an objective, data-backed comparison of these two catalysts, detailing the causality behind their kinetic differences and offering validated experimental protocols to help you select the optimal system for your synthetic workflow.

Physicochemical & Structural Comparison

Before examining their catalytic behavior, it is crucial to understand their structural differences. The substitution of a chloride for a bidentate/monodentate acetate alters both the steric environment and the electronic lability of the ruthenium center[3][4].

PropertyRuCl₂(PPh₃)₃RuCl(OAc)(PPh₃)₃
CAS Number 15529-49-455978-89-7
Molecular Weight 958.83 g/mol 982.42 g/mol
Appearance Dark brown/black crystalline powderBrown/reddish solid
Ligand Geometry Square pyramidal / distorted octahedralDistorted octahedral (acetate often chelating)
Base Dependency High (Requires strong base like KOtBu, NaOH)Low to Moderate (Can utilize weaker bases)
Primary Activation Base-driven chloride dissociationCarboxylate-assisted proton shuttling
Synthesis Route RuCl₃·xH₂O + excess PPh₃ in refluxing EtOHRuCl₂(PPh₃)₃ + NaOAc in t-BuOH[4]

Mechanistic Divergence: The "Why" Behind the Activity

The choice between these two catalysts dictates the activation pathway of the transfer hydrogenation cycle. Both catalysts ultimately aim to generate the active ruthenium-hydride (Ru-H) species, which transfers a hydride to the substrate via an inner-sphere mechanism[5]. However, how they reach this active state differs significantly.

The Inner-Sphere Alkoxide Pathway (RuCl₂(PPh₃)₃)

For RuCl₂(PPh₃)₃, the generation of the active Ru-H species is entirely dependent on an external base[6]. The base (e.g., NaOH or KOiPr) deprotonates the hydrogen donor (isopropanol) to form an isopropoxide anion. This anion displaces a chloride ligand on the ruthenium center to form a ruthenium-alkoxide intermediate. Subsequent β -hydride elimination releases acetone and yields the active Ru-H species[1]. If the base concentration is too low, chloride dissociation becomes the rate-limiting step, stalling the catalytic cycle.

The Carboxylate-Assisted Pathway (RuCl(OAc)(PPh₃)₃)

In RuCl(OAc)(PPh₃)₃, the acetate ligand acts as an internal base [2][7]. When the complex encounters isopropanol, the acetate ligand facilitates a concerted deprotonation via a cyclic transition state. The acetate oxygen abstracts the proton from the alcohol's hydroxyl group simultaneously as the alkoxide coordinates to the metal. This "proton shuttle" dramatically lowers the activation energy barrier for alkoxide formation, allowing the rapid generation of the Ru-H species without requiring harsh external basic conditions[7].

Mechanism cluster_0 Pathway A: RuCl2(PPh3)3 (External Base Dependent) cluster_1 Pathway B: RuCl(OAc)(PPh3)3 (Internal Base Assisted) A RuCl2(PPh3)3 B Ru(OiPr)Cl(PPh3)3 (Alkoxide Intermediate) A->B + iPrOH, + Strong Base - Base·HCl C RuHCl(PPh3)3 (Active Hydride) B->C β-hydride elimination - Acetone D RuCl(OAc)(PPh3)3 E Concerted Transition State [Ru···OAc···HOiPr] D->E + iPrOH (Proton Shuttle) F RuHCl(PPh3)3 (Active Hydride) E->F - HOAc - Acetone

Figure 1: Mechanistic divergence in the activation of Ru-Cl vs. Ru-OAc precatalysts to the active Ru-H species.

Catalytic Performance & Substrate Compatibility

The mechanistic differences directly translate to experimental outcomes. Below is a comparative dataset for the transfer hydrogenation of acetophenone to 1-phenylethanol (a standard benchmarking reaction) using isopropanol as the hydrogen donor.

ParameterRuCl₂(PPh₃)₃ SystemRuCl(OAc)(PPh₃)₃ SystemCausality / Expert Insight
Catalyst Loading 0.1 - 0.5 mol%0.05 - 0.1 mol%Acetate assistance prevents catalyst resting states, allowing lower loadings.
Optimal Base KOtBu or NaOH (5-10 mol%)K₂CO₃ or mild bases (1-2 mol%)Internal proton shuttling reduces the thermodynamic requirement for external deprotonation.
Reaction Temp. 82 °C (Refluxing iPrOH)60 °C - 82 °CLower activation barrier for Ru-H formation allows the acetate system to operate at lower temperatures.
Base-Sensitive Substrates Poor (Prone to aldol condensation)ExcellentReduced external base concentration minimizes side reactions for substrates with α -protons.
Typical TOF (h⁻¹) ~1,500 - 3,000~5,000 - 8,500Faster turnover in the acetate system due to accelerated alkoxide formation[7].

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Both procedures utilize standard Schlenk techniques to prevent the oxidative degradation of the phosphine ligands.

Protocol A: Standard TH using RuCl₂(PPh₃)₃

Best for robust substrates lacking base-sensitive functional groups.

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with acetophenone (1.0 mmol) and RuCl₂(PPh₃)₃ (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add 10 mL of rigorously degassed, anhydrous isopropanol. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Base Activation: Inject a freshly prepared solution of KOtBu in isopropanol (0.05 mmol, 5 mol%). Self-Validation Check: The solution should rapidly transition from brown to a deep red/purple hue, indicating the formation of the active Ru-alkoxide/hydride species.

  • Thermal Cycle: Heat the mixture to reflux (82 °C) under a positive pressure of argon.

  • Monitoring: Sample 50 μ L aliquots every 30 minutes, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID.

  • Quench: Upon completion (typically 2-4 hours), cool to room temperature and expose to air to deactivate the catalyst.

Protocol B: Mild TH using RuCl(OAc)(PPh₃)₃

Best for base-sensitive substrates (e.g., aliphatic ketones, α,β -unsaturated ketones).

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with the ketone substrate (1.0 mmol), RuCl(OAc)(PPh₃)₃ (0.001 mmol, 0.1 mol%), and finely milled anhydrous K₂CO₃ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 10 mL of degassed, anhydrous isopropanol.

  • Thermal Cycle: Heat the mixture to 65 °C. Causality Note: The lower temperature limits thermal degradation of the substrate while the internal acetate ligand ensures the Ru-H species still forms efficiently.

  • Monitoring: Sample aliquots every 20 minutes. The reaction typically reaches >95% conversion within 1-2 hours due to the higher TOF.

  • Quench: Cool to room temperature, filter through Celite to remove K₂CO₃ and precipitated catalyst residues, and concentrate in vacuo.

Workflow Step1 1. Reagent Loading (Argon Atmosphere) Step2 2. Solvent Addition (Degassed iPrOH) Step1->Step2 Step3 3. Base Introduction (Strong vs. Mild) Step2->Step3 Step4 4. Thermal Activation (65°C - 82°C) Step3->Step4 Step5 5. GC/NMR Monitoring (Check Conversion) Step4->Step5 Step6 6. Air Quench & Filtration Step5->Step6

Figure 2: Standardized experimental workflow for Ruthenium-catalyzed transfer hydrogenation.

Expert Insights & Conclusion

As an application scientist, the decision to utilize RuCl(OAc)(PPh₃)₃ over the traditional RuCl₂(PPh₃)₃ precursor comes down to chemoselectivity versus cost .

RuCl₂(PPh₃)₃ is highly cost-effective and remains a workhorse for the bulk reduction of simple aromatic ketones. However, its reliance on a high concentration of strong alkoxide bases often leads to undesired aldol condensation or the racemization of chiral centers adjacent to the carbonyl.

By upgrading to RuCl(OAc)(PPh₃)₃ , you leverage the thermodynamic advantage of the carboxylate-assisted proton shuttle[2]. This allows you to drop the base strength (from KOtBu to K₂CO₃) and reduce the operating temperature, preserving the integrity of delicate pharmaceutical intermediates while simultaneously achieving higher turnover frequencies.

Sources

Comparative

Benchmarking RuCl(OAc)(PPh3)3 Against Iridium Catalysts for Borrowing Hydrogen Reactions: A Comprehensive Guide

The transition toward sustainable, atom-economical methodologies in drug development has cemented the "Borrowing Hydrogen" (BH) or hydrogen autotransfer strategy as a cornerstone for C–N and C–C bond formation[1]. By uti...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition toward sustainable, atom-economical methodologies in drug development has cemented the "Borrowing Hydrogen" (BH) or hydrogen autotransfer strategy as a cornerstone for C–N and C–C bond formation[1]. By utilizing alcohols as alkylating agents instead of toxic alkyl halides, the BH methodology generates water as the sole byproduct.

For application scientists and process chemists, selecting the optimal transition metal catalyst is the most critical variable in scaling these reactions. This guide provides an in-depth, objective benchmarking of the robust ruthenium complex RuCl(OAc)(PPh3)3 against state-of-the-art Iridium catalysts (such as[Cp*IrCl2]2), evaluating their mechanistic divergence, operational parameters, and scalability.

Mechanistic Divergence: Ruthenium vs. Iridium

To understand why a chemist might choose RuCl(OAc)(PPh3)3 over an Iridium alternative, we must first examine the causality behind their catalytic cycles.

The borrowing hydrogen sequence involves three distinct phases:

  • Dehydrogenation: The metal catalyst extracts hydrogen from the alcohol, forming an electrophilic aldehyde or ketone.

  • Condensation: The carbonyl intermediate condenses with an amine to form an imine.

  • Hydrogenation: The metal-hydride species returns the "borrowed" hydrogen to the imine, yielding the alkylated amine[2].

The Bifunctional Advantage of RuCl(OAc)(PPh3)3

While traditional ruthenium catalysts like RuCl2(PPh3)3 require harsh external bases to form the active ruthenium-alkoxide species[3], RuCl(OAc)(PPh3)3 features a built-in acetate ligand. This acetate acts as an internal base, facilitating a Concerted Metalation-Deprotonation (CMD) pathway. The acetate ligand abstracts the hydroxyl proton simultaneously as the metal coordinates the oxygen, significantly lowering the activation energy for dehydrogenation and reducing the reliance on strong external bases.

The Electrophilic Dominance of Iridium

Iridium catalysts, particularly half-sandwich complexes like [Cp*IrCl2]2 , operate via a highly electrophilic metal center. Iridium possesses a superior affinity for hydride transfer compared to Ruthenium[4]. This allows Ir-catalysts to rapidly dehydrogenate sterically hindered secondary alcohols at much lower temperatures, often operating completely base-free in polar media like water or ionic liquids[5].

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Carbonyl (R-CHO) Alcohol->Aldehyde Dehydrogenation MetalHydride Metal-Hydride Intermediate Alcohol->MetalHydride H2 Transfer Imine Imine (R-CH=N-R') Aldehyde->Imine Condensation Product Alkylated Amine (R-CH2-NH-R') Imine->Product Hydrogenation Water Water (H2O) Imine->Water Byproduct Amine Amine (R'-NH2) Amine->Imine Catalyst Metal Catalyst RuCl(OAc)(PPh3)3 or [Cp*IrCl2]2 Catalyst->Alcohol Catalyzes Catalyst->Imine Catalyzes MetalHydride->Product H2 Return

Catalytic cycle of Borrowing Hydrogen showing the divergence of intermediate pathways.

Quantitative Benchmarking Data

When designing a process route, the choice between Ru and Ir hinges on the balance between catalytic activity, substrate steric hindrance, and process economics. The following table synthesizes quantitative performance metrics derived from standard N-alkylation benchmarking studies[6],[1].

Process ParameterRuCl(OAc)(PPh3)3[Cp*IrCl2]2 (Iridium)
Typical Catalyst Loading 2.0 – 5.0 mol%0.5 – 2.0 mol%
Optimal Temperature Range 110 °C – 150 °C80 °C – 110 °C
Base Requirement Low (e.g., 20 mol% K₂CO₃)Often Base-Free or Mild (NaHCO₃)
Primary Alcohol Reactivity Excellent (>90% Yield)Excellent (>95% Yield)
Secondary Alcohol Reactivity Moderate (Requires >130 °C)Excellent (High TOF at 100 °C)
Cost / Scalability Highly Cost-EffectiveExpensive, limits large-scale API use
Moisture Tolerance Moderate (Requires anhydrous)High (Can operate in aqueous media)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They include specific in-process analytical checkpoints to verify that the catalytic cycle is functioning correctly before proceeding to workup.

Workflow Step1 1. Substrate Preparation Equimolar Alcohol & Amine Step2 2. Catalyst Addition Ru (5 mol%) vs Ir (1-2 mol%) Step1->Step2 Step3 3. Base & Solvent Add K2CO3 / Toluene (Ru) or CPME (Ir) Step2->Step3 Step4 4. Thermal Activation Ru: 130°C | Ir: 100°C Step3->Step4 Step5 5. Reaction Monitoring GC-MS / NMR Aliquots Step4->Step5 Step6 6. Workup & Isolation Filtration & Column Chromatography Step5->Step6

Standardized experimental workflow for benchmarking Ru and Ir catalysts.

Protocol A: N-Alkylation via RuCl(OAc)(PPh3)3

Objective: Cost-effective alkylation of primary amines using primary alcohols.

  • Preparation: In an argon-filled glovebox, charge a 15 mL Schlenk tube with the primary amine (1.0 mmol), primary alcohol (1.2 mmol), RuCl(OAc)(PPh3)3 (5.0 mol%), and K₂CO₃ (20 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene. Seal the tube securely and transfer it to a fume hood.

  • Thermal Activation: Stir the mixture at 130 °C for 18 hours.

  • Self-Validation Checkpoint (t = 4 hours): Extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Causality Check: You must observe the presence of the intermediate imine and the disappearance of the starting alcohol. If the aldehyde/imine is absent, the dehydrogenation step has failed (likely due to oxygen poisoning of the Ru(II) center or wet solvent).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the ruthenium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the secondary amine.

Protocol B: N-Alkylation via [Cp*IrCl2]2

Objective: High-efficiency alkylation using sterically hindered secondary alcohols.

  • Preparation: In a standard 10 mL reaction vial (glovebox not strictly required due to higher air-stability of the Ir-precatalyst), add the amine (1.0 mmol), secondary alcohol (1.05 mmol), and [Cp*IrCl2]2 (1.0 mol%)[4].

  • Solvent Addition: Add 2.0 mL of Cyclopentyl methyl ether (CPME) or degassed water[5]. No external base is required for standard substrates.

  • Thermal Activation: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (t = 1 hour): Observe the visual state of the reaction.

    • Causality Check: The solution should transition from a bright orange (precatalyst) to a deep red/brown, indicating the successful cleavage of the chloride dimer and formation of the active Iridium-hydride species. Lack of color change indicates failed initiation.

  • Workup: Cool to room temperature. If water was used as a solvent, extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent and purify via silica gel chromatography.

Strategic Selection Guide for Drug Development

When transitioning a molecule from discovery to process chemistry, the choice of catalyst dictates the environmental and economic footprint of the API synthesis:

  • Choose RuCl(OAc)(PPh3)3 when: You are scaling up a reaction involving primary alcohols and primary amines. The lower cost of Ruthenium makes it highly attractive for kilogram-scale batches, and the internal acetate ligand provides a milder alternative to traditional RuCl2(PPh3)3 systems, preserving sensitive functional groups.

  • Choose [Cp*IrCl2]2 when: You are working with secondary alcohols, require base-free conditions (e.g., substrates prone to base-catalyzed epimerization or degradation), or are operating in green solvents like water. The high turnover frequency justifies the initial catalyst cost during early-stage discovery and library generation.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of Chlorotris(triphenylphosphine)ruthenium(II) Acetate Catalytic Intermediates

For researchers, scientists, and drug development professionals engaged in catalysis, a deep understanding of reaction mechanisms is paramount. The transient and often elusive nature of catalytic intermediates presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in catalysis, a deep understanding of reaction mechanisms is paramount. The transient and often elusive nature of catalytic intermediates presents a significant analytical challenge. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the characterization of catalytic intermediates, focusing on the versatile catalyst, chlorotris(triphenylphosphine)ruthenium(II) acetate, often denoted as RuCl(OAc)(PPh₃)₃.

The Analytical Imperative: Unveiling Catalytic Intermediates

Chlorotris(triphenylphosphine)ruthenium(II) acetate is a prominent member of the ruthenium-phosphine catalyst family, employed in a variety of organic transformations including hydrogenation, oxidation, and C-C bond formation.[1] The efficiency and selectivity of these reactions are dictated by the formation and turnover of transient ruthenium intermediates. Direct observation and characterization of these species are crucial for reaction optimization, catalyst design, and mechanistic elucidation. While several analytical techniques can provide structural and electronic information, mass spectrometry (MS) offers unparalleled sensitivity and the ability to directly probe the elemental composition and connectivity of species in complex reaction mixtures.

A Comparative Analysis of Characterization Techniques

The choice of analytical technique is a critical experimental decision, driven by the specific information required. Here, we compare the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the analysis of RuCl(OAc)(PPh₃)₃ and its catalytic cycle.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Principle Measures mass-to-charge ratio of ionsMeasures nuclear spin transitions in a magnetic fieldMeasures diffraction of X-rays by a crystal lattice
Sample State Solution/GasSolution/Solid-stateCrystalline Solid
Sensitivity High (femtomole to attomole)Moderate to Low (micromole to nanomole)Low (requires single crystals)
Information Provided Molecular weight, elemental composition, fragmentation patterns, reaction kineticsMolecular structure in solution, connectivity, dynamics, stereochemistryPrecise 3D molecular structure in the solid state, bond lengths, and angles
Analysis of Mixtures Excellent, can identify multiple components simultaneouslyChallenging, spectra can be complex and overlappingNot suitable for mixtures
Transient Species Excellent for detecting short-lived intermediatesCan detect species in equilibrium, but often requires low temperaturesNot suitable for transient species in solution

This comparison highlights that while X-ray crystallography provides the definitive solid-state structure and NMR offers detailed solution-phase structural and dynamic information, mass spectrometry is uniquely suited for the direct detection and characterization of low-concentration, transient catalytic intermediates from a live reaction mixture. [2][3][4]

Mass Spectrometry in Action: Deconvoluting the Catalytic Cycle

Electrospray Ionization (ESI) is the most common ionization technique for the analysis of organometallic complexes like RuCl(OAc)(PPh₃)₃ due to its soft nature, which minimizes in-source fragmentation and allows for the observation of intact catalyst species and their intermediates.[5]

Experimental Protocol: ESI-MS Analysis of a Catalytic Reaction

Herein, we outline a general protocol for the real-time monitoring of a catalytic reaction involving RuCl(OAc)(PPh₃)₃ using ESI-MS.

Objective: To identify the key intermediates in a model catalytic reaction (e.g., alcohol oxidation).

Materials:

  • Chlorotris(triphenylphosphine)ruthenium(II) acetate (catalyst)

  • Substrate (e.g., benzyl alcohol)

  • Oxidant (e.g., N-methylmorpholine N-oxide)

  • Solvent (e.g., dichloromethane)

  • High-resolution mass spectrometer with an ESI source

Procedure:

  • Prepare a stock solution of the catalyst, substrate, and oxidant in the reaction solvent.

  • Initiate the reaction by mixing the reagents at the desired temperature.

  • Immediately introduce a continuous flow of the reaction mixture into the ESI-MS source via a syringe pump.

  • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 200-2000).

  • Monitor the appearance and disappearance of ions corresponding to the starting materials, intermediates, and products as a function of time.

  • Perform tandem MS (MS/MS) on ions of interest to obtain structural information through fragmentation analysis.

Expected Mass Spectrum and Fragmentation of RuCl(OAc)(PPh₃)₃

In the ESI-MS experiment, we would expect to observe the molecular ion, likely as an adduct with a solvent molecule or a cation. A plausible observation would be the ion [Ru(OAc)(PPh₃)₃]⁺ or [RuCl(PPh₃)₃]⁺ following the loss of the acetate or chloride ligand, respectively.

Tandem MS (MS/MS) analysis of the parent ion would likely reveal a stepwise loss of the triphenylphosphine (PPh₃) ligands (MW = 262.29 g/mol ). This sequential fragmentation provides strong evidence for the number of phosphine ligands coordinated to the ruthenium center.

Diagram: Proposed ESI-MS Fragmentation Pathway of a Ru(II)-phosphine complex

fragmentation parent [RuCl(PPh₃)₃]⁺ PPh3_1 - PPh₃ parent->PPh3_1 frag1 [RuCl(PPh₃)₂]⁺ PPh3_2 - PPh₃ frag1->PPh3_2 frag2 [RuCl(PPh₃)]⁺ PPh3_1->frag1 PPh3_2->frag2 catalytic_cycle A Ru(II)Cl(OAc)(PPh₃)₃ (Pre-catalyst) B Ru(II)H(Cl)(PPh₃)₃ (Active Catalyst) A->B Activation reductant Reduced Oxidant A->reductant C Ru(II)(substrate) (Intermediate) B->C + Substrate D Ru(0)(product) (Intermediate) C->D Hydrogen Transfer D->A + Oxidant prod Product D->prod sub Substrate sub->C oxidant Oxidant oxidant->D

Caption: A proposed catalytic cycle for a RuCl(OAc)(PPh₃)₃-catalyzed oxidation, highlighting key intermediates detectable by mass spectrometry.

By monitoring the reaction mixture over time, ESI-MS allows for the detection of ions corresponding to these proposed intermediates. For example, the formation of a ruthenium-hydride species, [RuH(Cl)(PPh₃)₃]⁺, would be observed at a different m/z value than the parent catalyst. The subsequent coordination of the substrate and the release of the product can also be tracked by observing the corresponding mass shifts.

Complementary Insights from NMR and X-ray Crystallography

While mass spectrometry excels at identifying what is present in a reaction, NMR and X-ray crystallography provide crucial information about the "how" and "why."

  • NMR Spectroscopy: ³¹P NMR is particularly powerful for studying ruthenium-phosphine complexes, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. [9][10][11]Changes in the ³¹P NMR spectrum during a reaction can provide evidence for ligand dissociation or the formation of new species. ¹H NMR is used to characterize the organic components of the reaction and can also detect the formation of ruthenium-hydride species, which typically appear at high-field chemical shifts. [12]

  • X-ray Crystallography: This technique provides the unambiguous, solid-state structure of stable catalyst precursors or isolable intermediates. [13][14]This information is invaluable for understanding the steric and electronic properties of the catalyst, which in turn influence its reactivity. For instance, the crystal structure of a related acetatohydridotris(triphenylphosphine)ruthenium(II) complex revealed a distorted octahedral geometry with a bidentate acetate ligand. [13]

Conclusion: An Integrated Approach for Mechanistic Elucidation

References

  • What fragment could be responsible for the peaks around 633 m/z in the ESI-MS spectrum? (2021). ResearchGate. [Link]

  • Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced Inorganic Chemistry. (n.d.). DigitalCommons@Fairfield. [Link]

  • Dichlorotris(triphenylphosphine)ruthenium(II). (n.d.). Wikipedia. [Link]

  • 31P{1H} NMR spectroscopic of ruthenium(II) complexes. (n.d.). ResearchGate. [Link]

  • Skapski, A. C., & Troughton, P. G. (1972). X-Ray crystal structure of acetatohydridotris(triphenylphosphine)ruthenium(II): a hydrogenation catalyst with a strained octahedral co-ordination. Journal of the Chemical Society, Dalton Transactions, (16), 1722-1726. [Link]

  • Cole-Hamilton, D. J., et al. (2001). Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex. Organometallics, 20(23), 4877-4885. [Link]

  • Immobilization and Characterization of RuCl2(PPh3)3 Mesoporous Silica SBA-3. (2013). Science and Technology of Advanced Materials, 14(3), 035006. [Link]

  • Structure of chlorocarbonyl(triphenylphosphine)ruthenium (II)-m-chloro-di(thiophenolato)-carbonyl-bis(triphenylphosphine)-ruthenium(II). (n.d.). ResearchGate. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Debrecen. [Link]

  • Please assign the major peaks for the ESI-MS of RuCl2(PPh3)3, especially the 743 and 702 one. (2021). Chegg. [Link]

  • Hallman, P. S., et al. (1968). The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3143-3150. [Link]

  • Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]

  • This is a ESI-MS spectrum of RuCl2(PPh3)3. Please assign the fragmentation for each major peaks especially for the 743 one. (2021). Chegg. [Link]

  • Chlorotris(triphenylphosphine)ruthenium(II) Acetate. (n.d.). American Elements. [Link]

  • The effect of ruthenium(III) chloride on the formation of protonated parent ions in electrospray mass spectrometry. (2003). Chemical Communications, (21), 2732-2733. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. [Link]

  • Syntheses and NMR Characterisation of Novel Ruthenium(II) Complexes Containing Dioxaphospholane. (1998). Journal of the Brazilian Chemical Society, 9(5), 483-486. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (2023). Molbank, 2023(2), M1630. [Link]

  • Synthesis, Characterization and Catalytic Activity of Ruthenium(II) Complex Containing Chelating (P,N) Ligand. (2012). Asian Journal of Chemistry, 24(12), 5695-5699. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.net. [Link]

  • Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II). (n.d.). SpectraBase. [Link]

  • Chlorotris(triphenylphosphine)ruthenium(II) acetate. (n.d.). LabSolutions. [Link]

  • Chlorotris(triphenylphosphine)ruthenium(II) acetate. (n.d.). MilliporeSigma. [Link]

  • Syntheses and NMR Characterisation of Novel Ruthenium(II) Complexes Containing Dioxaphospholane. (1998). Journal of the Brazilian Chemical Society, 9(5). [Link]

Sources

Comparative

A Comparative Guide to Ruthenium(II) Acetate Complexes in Homogeneous Catalysis

Introduction: The Versatility of Ruthenium(II) in Modern Catalysis Ruthenium, a platinum-group metal, offers a uniquely broad and diverse chemical landscape, making it a cornerstone of modern catalysis.[1] Its ability to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Ruthenium(II) in Modern Catalysis

Ruthenium, a platinum-group metal, offers a uniquely broad and diverse chemical landscape, making it a cornerstone of modern catalysis.[1] Its ability to exist in a wide range of oxidation states (from -2 to +8) and coordinate with a vast array of ligands allows for the fine-tuning of steric and electronic properties to suit specific chemical transformations.[1] Among the various forms, Ruthenium(II) complexes have emerged as particularly powerful catalysts for processes central to pharmaceutical and fine chemical synthesis, including hydrogenation, oxidation, C-H functionalization, and cyclopropanation.[1][2] These complexes are often more cost-effective than their palladium, rhodium, or iridium counterparts, presenting a compelling case for their adoption in both academic and industrial settings.[1]

This guide focuses specifically on Ruthenium(II) complexes featuring one or more acetate ligands. The acetate ligand is not merely a spectator; it often plays a crucial, active role in the catalytic cycle. It can function as an internal base, a leaving group, or a bridging ligand in bimetallic structures, directly influencing the catalyst's activity, selectivity, and overall mechanism. We will explore how the interplay between the acetate ligand, the ancillary ligands, and the ruthenium center dictates catalytic performance across several key reaction classes, providing objective comparisons and field-proven experimental data.

Transfer Hydrogenation: A Green Alternative for Reduction Chemistry

Transfer hydrogenation (TH) is an atom-economical method for the reduction of carbonyls, imines, and other unsaturated functionalities, typically using readily available hydrogen donors like isopropanol or formate.[2] Ruthenium(II) acetate complexes, particularly those featuring phosphine and N-heterocyclic ligands, are highly effective catalysts for these transformations.

A compelling comparative study involves a series of monocarbonyl Ru(II) acetate complexes with the general formula [Ru(OAc)CO(dppb)(N^N)]n (where dppb = 1,4-bis(diphenylphosphino)butane and N^N is a bidentate nitrogen ligand). These were evaluated for the catalytic reduction of NAD+ to 1,4-NADH using sodium formate as the hydride source, a reaction of significant biological relevance.[3][4]

Performance Comparison in NAD+ Reduction

The study highlights the profound impact of the N^N ligand and the overall charge of the complex on catalytic efficiency.

CatalystN^N Ligand (Abbreviation)ChargeTOF (h⁻¹) at pH 6.3TON (48h) at pH 6.3Reference
1 2,2'-bipyridine (bipy)+10.944[4]
2 1,10-phenanthroline (phen)+10.420[4]
3 pyrazino[2,3-f][5][6]phenanthroline (pzphen)+10.15[4]
4 picolinamidate (pica)011.4100[4]
Alternative: 2A (Chloride instead of Acetate)1,10-phenanthroline (phen)+1No activity0[3]

Analysis of Results: The data clearly demonstrates that the neutral complex 4 , featuring the picolinamidate ligand, is the most active catalyst in the series, achieving a turnover frequency (TOF) an order of magnitude higher than its cationic counterparts.[4] Among the cationic complexes (1-3 ), activity decreases as the steric bulk and π-system of the N^N ligand increase.[4]

Crucially, a direct comparison with complex 2A , where the acetate ligand is replaced by a chloride, showed no catalytic activity.[3] This underscores the essential role of the acetate. Mechanistic studies suggest that the catalytic cycle begins with the substitution of the acetate ligand by formate, which then undergoes β-hydride elimination to form the active Ru(II)-hydride species.[3][4] The lability of the acetate ligand is therefore a critical parameter for catalyst performance.[3]

Proposed Catalytic Cycle for NAD+ Reduction

The following diagram illustrates the proposed mechanism for these Ru(II) acetate complexes. The cycle is initiated by the displacement of the labile acetate ligand, a step that is vital for catalyst turnover.

G Ru_OAc [Ru(II)]-OAc Ru_HCOO [Ru(II)]-OOCH Ru_OAc->Ru_HCOO Formate Exchange (+ HCOO⁻, - OAc⁻) Ru_H [Ru(II)]-H Ru_HCOO->Ru_H Ru_aquo [Ru(II)]-OH2 Ru_H->Ru_aquo Hydride Transfer (+ NAD⁺, - NADH) Ru_aquo->Ru_OAc

Caption: Proposed catalytic cycle for NAD+ reduction by Ru(II) acetate complexes.

Representative Experimental Protocol: Catalytic Reduction of NAD+

Methodology adapted from Cinellu et al. and Perdiso et al.[3][4]

  • Stock Solution Preparation: Prepare a 0.2 M phosphate buffer solution (PBS) and adjust the pH to 6.3. Prepare stock solutions of the Ruthenium(II) acetate catalyst, NAD+, and sodium formate (HCOONa) in the PBS.

  • Reaction Setup: In a quartz cuvette, combine the solutions to achieve final concentrations of:

    • Ruthenium Catalyst: 0.2 mM

    • NAD+: 2.0 mM (10 equivalents)

    • Sodium Formate: 10.0 mM (50 equivalents)

  • Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the reaction by scanning the absorbance spectrum over time (e.g., every 5 minutes for 48 hours). The formation of 1,4-NADH is followed by the increase in absorbance at its characteristic λmax of 340 nm.

  • Data Analysis: Calculate the concentration of NADH produced using the Beer-Lambert law (ε₃₄₀ = 6220 M⁻¹cm⁻¹). Determine the Turnover Number (TON = moles of NADH / moles of catalyst) and Turnover Frequency (TOF = TON / time) from the kinetic data.

C-H Bond Functionalization: Precision Synthesis of Organosilanes

Direct C-H bond functionalization is a transformative strategy in organic synthesis, offering a more atom- and step-economical route to complex molecules. Ruthenium(II) carboxylate systems have proven highly effective in directing this type of transformation.[7]

A notable example is the ortho-C-H silylation of 2-aryloxazoles, where an in-situ generated Ru(II)-acetate catalyst demonstrates superior performance compared to other ruthenium precursors.[5] The reaction utilizes an oxazole directing group to achieve high regioselectivity.

Performance Comparison of Ruthenium Catalysts in C-H Silylation
EntryCatalyst (5 mol%)Additive (50 mol%)Yield of 2a (%)Reference
1[RuCl₂(p-cymene)]₂KOAcNo Product[5]
2RuCl₂(2,2'-bipyridyl)₃KOAcNo Product[5]
3RuCl₂(PPh₃)₃KOAc18[5]
4RuHCl(CO)(PPh₃)₃KOAc87[5]
5 [Ru(COD)Cl₂]n KOAc 92 [5]
6[Ru(COD)Cl₂]nK₂CO₃25[5]
7[Ru(COD)Cl₂]nNaOAc78[5]

Analysis of Results: The data reveals that the combination of [Ru(COD)Cl₂]n and potassium acetate (KOAc) provides the highest yield (92%).[5] The choice of both the ruthenium precursor and the acetate source is critical. While other precursors show some activity, the [Ru(COD)Cl₂]n/KOAc system is optimal. The acetate is not just a base; H/D exchange experiments confirm that the acetate anion actively participates in the C-H bond cleavage step, likely through an acetate-assisted concerted metalation-deprotonation mechanism.[5] This is a prime example of the acetate ligand's direct involvement in the catalytic cycle.

Proposed Catalytic Cycle for Ortho-C-H Silylation

The mechanism involves the formation of a five-membered ruthenacycle intermediate, followed by oxidative addition of the silane and reductive elimination.

G cluster_main Catalytic Cycle Ru_OAc [Ru(II)]-OAc Intermediate_A Ruthenacycle (A) [Ru(II)] Ru_OAc->Intermediate_A C-H Activation (Acetate-Assisted) Intermediate_B Ru(IV) Hydrido Silyl Intermediate (B) Intermediate_A->Intermediate_B Oxidative Addition (+ R₃SiH) Intermediate_C [H-Ru(II)-OAc] (C) Intermediate_B->Intermediate_C Reductive Elimination (- Silylated Product) Intermediate_C->Ru_OAc Catalyst Regeneration (+ Substrate, - H₂)

Caption: Proposed mechanism for Ru(II)-acetate catalyzed ortho-C-H silylation.

Representative Experimental Protocol: Ortho-C-H Silylation of 2-Phenyloxazoline

Methodology adapted from Thenraj and Gunanathan.[5]

  • Inert Atmosphere: To a flame-dried Schlenk tube under an argon atmosphere, add [Ru(COD)Cl₂]n (5 mol%), potassium acetate (KOAc, 0.5 equiv), and the 2-phenyloxazoline substrate (1.0 equiv).

  • Reagent Addition: Add norbornene (4.0 equiv) as a hydrogen acceptor, followed by the solvent (e.g., toluene, 1.0 M). Finally, add triethylsilane (4.0 equiv) via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 20 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the silylated product.

Oxidation and Cyclopropanation: The Diruthenium Core

Beyond mononuclear species, diruthenium(II,II) and diruthenium(II,III) tetraacetate complexes, often referred to as "paddlewheel" complexes, are powerful catalysts for other key transformations.

Aerobic Oxidation of Amines

The bimetallic complex Ru₂(OAc)₄Cl has been shown to be a highly efficient catalyst for the aerobic oxidation of secondary amines to imines, using molecular oxygen as the terminal oxidant.[8] This provides a green and sustainable alternative to stoichiometric oxidants. For example, the oxidation of 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline proceeds in 80% yield using this catalyst under 1 atm of O₂ at 50 °C.[8]

Enantioselective Cyclopropanation

Chiral diruthenium tetracarboxylate complexes have emerged as promising alternatives to their well-established dirhodium counterparts for enantioselective cyclopropanation reactions.[9][10] A comparative study using donor/acceptor carbenes derived from aryldiazoacetates showcases their potential.

CatalystStyrene DerivativeYield (%)ee (%)Reference
Ru₂(S-TPPTTL)₄·BArF 4-Methylstyrene7492[10]
Ru₂(S-TPPTTL)₄·BArF Styrene7082[10]
Rh₂(S-PTAD)₄ (State-of-the-art Rhodium)Styrene>9598[9]

Analysis of Results: The optimized chiral diruthenium catalyst, Ru₂(S-TPPTTL)₄·BArF, provides excellent enantioselectivity (up to 92% ee) for the cyclopropanation of various styrenes.[10] While these results are highly encouraging and comparable to the levels of asymmetric induction seen with dirhodium systems, the rhodium catalysts can often operate at much lower catalyst loadings (e.g., 0.001 mol%) and may still provide slightly higher enantioselectivity in benchmark cases.[9][10] Nevertheless, the development of these diruthenium systems is significant, offering a potentially more economical platform for asymmetric catalysis.[10]

Conclusion

Ruthenium(II) acetate complexes are not a single entity but a diverse class of catalysts whose performance is intricately linked to the ancillary ligands and the nuclearity of the complex. This guide demonstrates their exceptional utility and versatility in key organic transformations.

  • In transfer hydrogenation , the lability and electronic role of the acetate ligand are paramount for initiating the catalytic cycle, with neutral complexes often outperforming their cationic analogues.[3][4]

  • In C-H functionalization , the acetate serves as a crucial co-catalyst, directly participating in the rate-determining C-H activation step to ensure high efficiency and regioselectivity.[5][7]

  • In oxidation and cyclopropanation , diruthenium tetraacetate cores provide a robust platform for challenging aerobic oxidations and are emerging as a viable, cost-effective alternative to rhodium catalysts for high-value asymmetric transformations.[8][10]

The experimental data and mechanistic insights presented herein underscore the importance of rational catalyst design. By understanding the multifaceted role of the acetate ligand, researchers can better select or develop the optimal Ruthenium(II) system to meet the specific demands of their synthetic challenges, pushing the boundaries of efficiency and selectivity in homogeneous catalysis.

References

  • Thenraj, M., & Gunanathan, C. (2019). Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C–H Silylation and Dehalogenation. Organic Letters. [Link]

  • Perdiso, J., et al. (2023). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. ChemRxiv. [Link]

  • Perdiso, J., et al. (2023). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Water and in Cells. Inorganic Chemistry. [Link]

  • Iqbal, M. A., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society. [Link]

  • Larsson, J. (2007). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org. [Link]

  • This citation was not used in the final response.
  • Bordeaux, M., et al. (2023). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics. [Link]

  • This citation was not used in the final response.
  • Murahashi, S.-I. (2004). Ruthenium-Catalyzed Oxidation for Organic Synthesis. Sciencemadness.org. [Link]

  • This citation was not used in the final response.
  • Oberhauser, W., et al. (2007). Mononuclear ruthenium complexes containing two different phosphines in trans position: II. Catalytic hydrogenation of C C and C O bonds. Journal of Organometallic Chemistry. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Ackermann, L., et al. (2010). Mechanistic Studies on Ruthenium-Catalyzed Direct Arylations with Ruthenium(II) Carboxylate Catalysts. Organic Letters. [Link]

  • Bordeaux, M., et al. (2023). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. PMC. [Link]

Sources

Validation

Assessing the catalytic efficiency of RuCl(OAc)(PPh3)3 in continuous flow reactors

An in-depth technical guide assessing the catalytic efficiency of Chlorotris(triphenylphosphine)ruthenium(II) acetate—RuCl(OAc)(PPh3)3 —in continuous flow chemistry. Designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide assessing the catalytic efficiency of Chlorotris(triphenylphosphine)ruthenium(II) acetate—RuCl(OAc)(PPh3)3 —in continuous flow chemistry. Designed for researchers, scientists, and drug development professionals, this guide evaluates its performance against standard alternatives, explores the mechanistic causality behind its efficiency, and provides a self-validating experimental workflow.

Executive Summary & The Causality of Flow Chemistry

The transition from batch to continuous flow processing in pharmaceutical synthesis demands catalysts that exhibit high turnover frequencies (TOF), robust stability, and minimal leaching[1]. Ruthenium-based complexes are workhorses in homogeneous hydrogenation and transfer hydrogenation. Among them, RuCl(OAc)(PPh3)3 occupies a privileged space.

While its dichloride counterpart, RuCl2(PPh3)3 (Wilkinson’s ruthenium analog), is widely used, it typically requires the addition of external bases (e.g., KOH, K2CO3) to facilitate the formation of the active ruthenium-hydride species. In a continuous flow reactor, solid bases cause catastrophic clogging, and homogeneous bases necessitate energy-intensive downstream purification. The causality behind choosing RuCl(OAc)(PPh3)3 lies in the acetate (OAc) ligand. The acetate acts as an internal base and proton shuttle, facilitating the heterolytic cleavage of hydrogen (or the dehydrogenation of a donor like isopropanol) via a six-membered transition state[2]. This lowers the activation barrier and completely eliminates the need for external basic additives, making it an ideal candidate for continuous flow systems.

Mechanistic Pathway: The Role of the Acetate Ligand

Understanding the catalytic cycle is crucial for optimizing flow parameters. The internal deprotonation mechanism ensures that the active hydride species is generated rapidly upon contact with the hydrogen donor (e.g., isopropanol), ensuring that the reaction kinetics are not mass-transfer limited by a secondary base additive[3].

CatalyticCycle Precat Precatalyst RuCl(OAc)(PPh3)3 Active Active Species Ru-H(Cl)(PPh3)2 Precat->Active + iPrOH (H-donor) - Acetone, - PPh3 (OAc acts as internal base) Coord Substrate Coordination Ru-H(Cl)(Ketone)(PPh3)2 Active->Coord + Ketone Substrate TS Hydride Transfer Transition State Coord->TS Insertion ProdRel Product Release Alcohol Formation TS->ProdRel Reductive Elimination ProdRel->Active - Alcohol Product

Fig 1. Mechanistic pathway of transfer hydrogenation highlighting the acetate ligand's role.

Catalyst Profiling: RuCl(OAc)(PPh3)3 vs. Alternatives

To objectively assess RuCl(OAc)(PPh3)3, we must benchmark it against other common ruthenium catalysts used in continuous flow environments[4],[3].

Table 1: Comparative Catalytic Efficiency in Continuous Flow Transfer Hydrogenation

Catalyst SystemSupport MatrixExternal Base Required?Typical TOF (h⁻¹)Leaching ProfileKey Advantage
RuCl(OAc)(PPh3)3 Phosphine-SilicaNo (Internal OAc shuttle)~2,500< 1 ppmIdeal for base-sensitive substrates; zero reactor clogging.
RuCl2(PPh3)3 Phosphine-SilicaYes (e.g., K2CO3)~1,8002 - 5 ppmCost-effective; well-established baseline.
[Ru(p-cymene)Cl2]2 Polystyrene BeadsOften~3,000< 2 ppmHigh activity for specific functional groups like nitriles[3].
Ru/C (5%) HeterogeneousNo~800UndetectableNo ligand synthesis required; however, requires harsher conditions.

Data synthesis indicates that while[Ru(p-cymene)Cl2]2 offers slightly higher TOFs for specific reductions[3], RuCl(OAc)(PPh3)3 provides the most streamlined, additive-free process for general carbonyl reductions in flow.

Continuous Flow Reactor Setup

To prevent catalyst leaching—a primary concern in pharmaceutical manufacturing—the homogeneous RuCl(OAc)(PPh3)3 complex is typically immobilized. By grafting the complex onto diphenylphosphinoethyl-functionalized silica gel, one labile PPh3 ligand is displaced by the surface-bound phosphine, covalently anchoring the complex without sacrificing its catalytic geometry[1],[5].

FlowSetup Substrate Substrate Feed (Ketone in iPrOH) Pump HPLC Pump (0.5 mL/min) Substrate->Pump Reactor Packed Bed Reactor Supported RuCl(OAc)(PPh3)3 T = 80°C Pump->Reactor Continuous Flow InlineIR Inline ReactIR (Self-Validation) Reactor->InlineIR Conversion Check BPR Back Pressure Regulator (5 bar) InlineIR->BPR Product Product Collection (Alcohol) BPR->Product

Fig 2. Continuous flow reactor setup utilizing a packed bed of immobilized RuCl(OAc)(PPh3)3.

Experimental Protocol: Self-Validating Transfer Hydrogenation

This protocol details the selective reduction of acetophenone to 1-phenylethanol. Why this is a self-validating system: The integration of an inline ReactIR flow cell allows real-time monitoring of the C=O stretch (1680 cm⁻¹). If the catalyst deactivates, or if the residence time is insufficient, the C=O absorbance will rise, immediately signaling a deviation from steady-state conversion.

Step-by-Step Methodology:

  • Catalyst Immobilization: Suspend diphenylphosphinoethyl-functionalized silica gel in anhydrous toluene. Add 2 mol% RuCl(OAc)(PPh3)3 and reflux under argon for 12 hours. Filter, wash with dichloromethane, and dry in vacuo to yield the supported catalyst[1],[5].

  • Reactor Packing: Pack a 6.6 mm ID x 100 mm stainless steel column with the functionalized silica. Install 2 μm stainless steel frits at both ends to prevent particulate migration into the fluidic lines.

  • System Priming: Connect the column to an HPLC pump. Flush the system with anhydrous isopropanol (IPA) at 0.5 mL/min. Heat the column reactor to 85 °C. Note: IPA serves as both the solvent and the hydride donor, eliminating the need for pressurized H2 gas[3].

  • Substrate Introduction: Switch the feed to a 0.5 M solution of acetophenone in IPA. Maintain a system pressure of 5 bar using a back-pressure regulator (BPR) to keep the solvent in the liquid phase above its standard boiling point.

  • Inline Validation: Route the reactor effluent through an inline FTIR flow cell. The reaction has reached steady-state when the 1680 cm⁻¹ (ketone) peak flatlines near zero and the 3300 cm⁻¹ (hydroxyl) peak stabilizes.

  • Collection & Workup: Collect the effluent stream. Because the RuCl(OAc)(PPh3)3 system requires no external base, the workup is exceptionally clean: simply evaporate the IPA/acetone mixture under reduced pressure to yield analytically pure 1-phenylethanol.

Expert Insights & Troubleshooting

  • Phosphine Inhibition: Avoid using substrates with strongly coordinating groups (like unhindered primary amines or thiols) that can outcompete the internal PPh3 ligands, leading to catalyst poisoning.

  • Residence Time Optimization: If the inline IR shows incomplete conversion, do not immediately increase the temperature, as this can accelerate ruthenium leaching. Instead, decrease the flow rate to increase residence time, or increase the substrate dilution to shift the thermodynamic equilibrium of the transfer hydrogenation.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Chlorotris(triphenylphosphine)ruthenium(II) Acetate

This guide provides comprehensive, step-by-step procedures for the safe disposal of Chlorotris(triphenylphosphine)ruthenium(II) acetate (CAS No. 55978-89-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of Chlorotris(triphenylphosphine)ruthenium(II) acetate (CAS No. 55978-89-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the responsible management of this organometallic waste, prioritizing personnel safety and environmental compliance.

Hazard Profile & Immediate Precautions

Chlorotris(triphenylphosphine)ruthenium(II) acetate is a ruthenium catalyst that presents several hazards. The primary risks are associated with its heavy metal content and the triphenylphosphine ligands.

1.1. Health Hazards

The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Symptoms of overexposure may include irritation to the eyes, skin, and respiratory system.[3][4] Chronic exposure to heavy metals can have long-term health effects. Therefore, minimizing direct contact and airborne dust generation is critical.

1.2. Environmental Hazards

Ruthenium is a precious heavy metal, and its release into the environment should be avoided.[5] Triphenylphosphine and its decomposition byproducts can also be harmful to aquatic life.[6] Proper disposal is essential to prevent environmental contamination.

1.3. Immediate Safety Measures

Before handling the compound for disposal, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.[3]

  • Protective Clothing: A lab coat and closed-toe shoes are essential to prevent skin exposure.[1]

All handling of this compound, including for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The recommended and safest procedure for a laboratory setting is to dispose of Chlorotris(triphenylphosphine)ruthenium(II) acetate as hazardous waste without attempting chemical treatment at the bench. In-lab treatment can lead to the formation of highly toxic and volatile byproducts, such as ruthenium tetroxide, if not performed under specialized conditions.[8]

2.1. Waste Segregation and Collection

Proper segregation is the first step in compliant waste management.

  • Solid Waste:

    • Collect all solid waste containing Chlorotris(triphenylphosphine)ruthenium(II) acetate, including contaminated weighing paper, gloves, and spill cleanup materials, in a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[2]

    • This waste stream should be kept separate from other chemical wastes to avoid unintended reactions.[5] Specifically, do not mix with strong oxidizing agents.[4]

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless compatibility has been verified.

2.2. Labeling and Storage

Accurate labeling is crucial for safety and regulatory compliance.

  • Attach a hazardous waste tag to the container as soon as the first piece of waste is added.

  • Clearly label the container with the full chemical name: "Chlorotris(triphenylphosphine)ruthenium(II) acetate".[6]

  • List all components of the waste, including any solvents, with their approximate concentrations.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

2.3. Arranging for Disposal

  • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9]

  • Follow all institutional and local regulations for waste pickup and documentation.

Scientific Rationale for Disposal Procedures

The recommended disposal protocol is based on a "waste minimization" and "safety-first" approach. While industrial processes exist for the recovery of ruthenium from spent catalysts, these methods are not suitable for a standard laboratory environment.

3.1. The Risks of In-Lab Treatment

Industrial ruthenium recovery often involves high-temperature oxidation or strong acid leaching to break down the organometallic complex.[6][7] These processes can generate highly toxic and volatile ruthenium tetroxide (RuO₄), which poses a severe inhalation hazard.[8] Without specialized equipment and extensive safety controls, attempting such procedures in a research lab is strongly discouraged.

3.2. Chemical Stability and Byproducts

Chlorotris(triphenylphosphine)ruthenium(II) acetate can decompose, especially when heated, to form triphenylphosphine oxide (TPPO) and various ruthenium-containing inorganic species.[3] TPPO is a persistent and common byproduct in reactions involving triphenylphosphine.[10] While methods exist to remove TPPO from reaction mixtures, such as precipitation with magnesium or zinc salts, the resulting complex would still be considered hazardous waste.[4][11] Therefore, the most direct and safest disposal route is to manage the entire waste stream as a single hazardous material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Chlorotris(triphenylphosphine)ruthenium(II) acetate.

DisposalWorkflow start Waste Generation (e.g., residual compound, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (HDPE, sealed) segregate->solid_waste  Solid liquid_waste Liquid Waste Container (Compatible, sealed) segregate->liquid_waste  Liquid labeling Label Container (Full Chemical Name, Components) solid_waste->labeling liquid_waste->labeling storage Store in Designated Area labeling->storage disposal Arrange for Professional Disposal (via EHS or Licensed Vendor) storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for Chlorotris(triphenylphosphine)ruthenium(II) acetate.

References

  • Hazardous Waste and Disposal - American Chemical Society. (URL: [Link])

  • Material Safety Data Sheet. (URL: [Link])

  • Combining Sustainable Synthesis of a Versatile Ruthenium Dihydride Complex with Structure Determination Using Group Theory and Spectroscopy | Journal of Chemical Education. (URL: [Link])

  • Laboratory Safety Manual. (URL: [Link])

  • School of Science and Engineering Laboratory Safety Manual - Ateneo de Manila University. (URL: [Link])

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan - UNC Policies. (URL: [Link])

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (URL: [Link])

  • Ruthenium(IV) oxide anhydrous - SAFETY DATA SHEET. (URL: [Link])

  • Handbook Of Laboratory Waste Disposal - P2 InfoHouse. (URL: [Link])

  • AACT Disposal Quick Reference Guide - ACS.org. (URL: [Link])

  • RUTHENIUM METAL - Kurt J. Lesker Company. (URL: [Link])

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (URL: [Link])

  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK. (URL: [Link])

  • Regulation of Laboratory Waste - American Chemical Society. (URL: [Link])

  • CN101519732A - Method for recycling ruthenium from ruthenium-containing waste - Google P

Sources

Handling

Personal protective equipment for handling Chlorotris(triphenylphosphine)ruthenium(II) acetate

This guide provides essential safety protocols and operational procedures for the handling and disposal of Chlorotris(triphenylphosphine)ruthenium(II) acetate (RuCl(OAc)(PPh₃)₃). As a professional in the field of chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Chlorotris(triphenylphosphine)ruthenium(II) acetate (RuCl(OAc)(PPh₃)₃). As a professional in the field of chemical research and drug development, the adoption of rigorous safety practices is not merely a regulatory requirement but the foundation of scientific integrity and innovation. This document is structured to provide not just a set of rules, but a framework for understanding the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification and Toxicological Profile

Chlorotris(triphenylphosphine)ruthenium(II) acetate is an organometallic complex that, while invaluable in catalysis, presents notable health hazards that demand careful management. The primary risks are associated with its potential for acute toxicity if handled improperly.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.

Table 1: GHS Hazard Classification for Chlorotris(triphenylphosphine)ruthenium(II) acetate

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source: Sigma-Aldrich Safety Data Sheet[1]

The toxicity of ruthenium complexes can be attributed to the metal center itself, with various ligands modulating this activity.[2] While some ruthenium complexes are explored for their anticancer properties due to their cytotoxicity, this same property necessitates stringent safety measures in a laboratory setting to protect researchers.[3][4] The triphenylphosphine ligands, upon potential decomposition, can also pose irritation risks.

Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment is the final and most personal line of defense in a comprehensive safety strategy known as the "Hierarchy of Controls." Engineering controls, such as fume hoods, are the primary method for minimizing exposure. The following PPE is mandatory when handling Chlorotris(triphenylphosphine)ruthenium(II) acetate.

Hierarchy of Controls

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE arrow arrow Prep 1. Preparation - Designate fume hood space - Assemble glassware - Verify safety equipment Don_PPE 2. Don PPE - Lab coat - Goggles/Face shield - Gloves Prep->Don_PPE Weigh 3. Weigh Solid - In fume hood - Use static control - Minimize dust creation Don_PPE->Weigh React 4. Perform Reaction - Under inert gas if needed - Maintain ventilation Weigh->React Cleanup 5. Cleanup & Decontamination - Quench reactive materials - Decontaminate glassware - Wipe down work area React->Cleanup Waste 6. Waste Disposal - Segregate waste streams - Label containers clearly Cleanup->Waste

Caption: A systematic workflow for handling the ruthenium complex.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure that a safety shower and eyewash station are accessible and unobstructed. [5] * Assemble and dry all necessary glassware, especially if the reaction is air or moisture-sensitive.

    • Have appropriate spill control materials, such as absorbent pads, readily available.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in Table 2 before handling the chemical.

  • Handling the Solid Compound:

    • Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

    • When weighing, use a spatula to carefully transfer the solid to a tared weighing paper or directly into the reaction vessel. Avoid any actions that could create dust clouds.

    • Use an anti-static gun or ionizer if static electricity is causing the powder to disperse.

  • Performing the Reaction:

    • If the reaction is air-sensitive, use standard Schlenk line or glovebox techniques. [3] * Add reagents slowly and in a controlled manner.

    • Maintain constant ventilation throughout the procedure.

  • Post-Procedure Cleanup:

    • Carefully wipe down the work surface in the fume hood with a damp cloth or paper towel to collect any residual dust.

    • Decontaminate glassware before removing it from the fume hood. This may involve quenching the reaction mixture as described in the disposal plan.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. * Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. [7]

Disposal Plan

Ruthenium-containing waste is considered hazardous and must be disposed of according to institutional, local, and federal regulations. Never dispose of this chemical or its waste in the standard trash or down the drain.

Waste Management Workflow

cluster_1 Ruthenium Waste Disposal Protocol Start Waste Generated Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Gloves, Paper, Solid Residue) Segregate->Solid Liquid Liquid Waste (Solvents, Reaction Mixtures) Segregate->Liquid Label Label Waste Container - 'Hazardous Waste' - 'Ruthenium-Containing Waste' - List all components Solid->Label Liquid->Label Store Store in Satellite Accumulation Area - Secondary Containment - Tightly Sealed Label->Store Dispose Arrange Professional Disposal (Contact EHS/Licensed Contractor) Store->Dispose

Caption: Decision workflow for proper ruthenium waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weighing papers, and silica gel should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • In-Lab Deactivation/Quenching (for experts only):

    • For residual reactive organometallics in reaction flasks, a quenching procedure is necessary before cleaning.

    • Under an inert atmosphere and in an ice bath, slowly and carefully add a less reactive alcohol like isopropanol or butanol to the reaction mixture with stirring.

    • Once the initial reaction subsides, slowly add ethanol or methanol.

    • Finally, very slowly add water to ensure all reactive components are neutralized. [3] * Caution: This process can be exothermic and produce flammable gases. It must be performed in a fume hood by experienced personnel. The resulting solution is still considered hazardous ruthenium waste and must be disposed of accordingly.

  • Final Disposal:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of all contents (including solvents), and the approximate percentages.

    • Store the sealed waste containers in a designated satellite accumulation area with secondary containment.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [6]

References

  • Krishnan, S., et al. (1981). Toxicology and pharmacology of some ruthenium compounds: Vascular smooth muscle relaxation by nitrosyl derivatives of ruthenium and iridium. Journal of Pharmacology and Experimental Therapeutics, 219(1), 224-230. Available at: [Link]

  • Wikipedia. (n.d.). Ruthenium anti-cancer drugs. Available at: [Link]

  • Yasuda, H., et al. (1982). The toxicity and antitumor activity of a ruthenium(II) complex in vivo. Gan To Kagaku Ryoho, 9(11), 2015-2021. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Available at: [Link]

  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. Available at: [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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